SCH 336
Description
Properties
IUPAC Name |
N-[(1S)-1-[4-[4-methoxy-2-(4-methoxyphenyl)sulfonylphenyl]sulfonylphenyl]ethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO8S3/c1-16(24-33(4,25)26)17-5-10-20(11-6-17)34(27,28)22-14-9-19(32-3)15-23(22)35(29,30)21-12-7-18(31-2)8-13-21/h5-16,24H,1-4H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXODIUKWAVUFGF-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SCH 530348 (Vorapaxar)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 530348, also known as Vorapaxar and marketed under the brand name Zontivity, is a first-in-class, orally active antiplatelet agent.[1][2] It functions as a potent and selective competitive antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[2][3][4] By reversibly binding to PAR-1, Vorapaxar inhibits thrombin-mediated platelet activation and aggregation, a key process in the pathophysiology of atherothrombosis.[5][6] This document provides a comprehensive overview of the mechanism of action of SCH 530348, including its molecular target, signaling pathways, and quantitative pharmacological parameters. Detailed methodologies for key experimental assays used to characterize this compound are also presented.
Introduction
Platelet activation and aggregation are central to the formation of thrombi, which can lead to severe cardiovascular events such as myocardial infarction and stroke.[4] Thrombin is the most potent activator of platelets and exerts its effects primarily through the cleavage and activation of PAR-1, a G-protein coupled receptor (GPCR).[4][6] Traditional antiplatelet therapies, such as aspirin and P2Y12 inhibitors, target other pathways of platelet activation.[7] SCH 530348 represents a novel therapeutic approach by specifically targeting the thrombin-PAR-1 signaling axis.[8][9]
Core Mechanism of Action: PAR-1 Antagonism
The primary mechanism of action of SCH 530348 is the competitive and reversible antagonism of the PAR-1 receptor.[5][7] Thrombin normally activates PAR-1 by cleaving its extracellular N-terminus, which unmasks a "tethered ligand" that binds to the receptor and initiates intracellular signaling.[10] SCH 530348 binds to PAR-1 and prevents this conformational change, thereby blocking the downstream signaling cascade that leads to platelet activation and aggregation.[1][6]
A key feature of SCH 530348's mechanism is its high selectivity for PAR-1. It does not significantly inhibit other platelet receptors, such as those for adenosine diphosphate (ADP), collagen, or thromboxane A2.[7][11] This selectivity is crucial as it allows for the targeted inhibition of thrombin-mediated platelet activation while leaving other hemostatic pathways intact.[4]
Signaling Pathways
The activation of PAR-1 by thrombin initiates a cascade of intracellular signaling events. By antagonizing PAR-1, SCH 530348 effectively blocks these downstream pathways.
G-Protein Coupling and Downstream Effectors
Upon activation, PAR-1 couples to several G-protein subtypes, primarily Gq and G12/13.[7]
-
Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (the platelet equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] This initial rise in intracellular calcium is a critical signal for platelet activation.
-
G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho GTPases, which are involved in regulating platelet shape change.
SCH 530348, by preventing the initial activation of PAR-1, inhibits both the Gq-mediated calcium mobilization and the G12/13-mediated shape change.
Quantitative Data
The pharmacological activity of SCH 530348 has been quantified through various in vitro assays.
| Parameter | Value | Assay | Target | Reference(s) |
| Ki | 8.1 nM | Radioligand Binding Assay | Human PAR-1 | [2][3] |
| Ki | 1.1 nM | Calcium Transient Assay | Human Coronary Artery Smooth Muscle Cells | [3] |
| Ki | 13 nM | Thymidine Incorporation Assay | Human Coronary Artery Smooth Muscle Cells | [2][3] |
| IC50 | 47 nM | Thrombin-Induced Platelet Aggregation | Human Platelets | [2][3] |
| IC50 | 25 nM | TRAP-Induced Platelet Aggregation | Human Platelets | [2][3] |
TRAP (Thrombin Receptor Activating Peptide) is a synthetic peptide that mimics the action of the tethered ligand of PAR-1.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of SCH 530348.
PAR-1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of SCH 530348 for the PAR-1 receptor.[12]
Objective: To quantify the affinity of SCH 530348 for the human PAR-1 receptor in a competitive binding format.
Materials:
-
Human platelet membranes (source of PAR-1)
-
Radioligand: [3H]-haTRAP (a high-affinity PAR-1 agonist)
-
SCH 530348 (test compound)
-
Non-radiolabeled haTRAP (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare human platelet membranes by homogenization and centrifugation of isolated human platelets. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Platelet membranes + [3H]-haTRAP + binding buffer.
-
Non-specific Binding: Platelet membranes + [3H]-haTRAP + excess non-radiolabeled haTRAP.
-
Competitive Binding: Platelet membranes + [3H]-haTRAP + serial dilutions of SCH 530348.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the SCH 530348 concentration.
-
Determine the IC50 value (the concentration of SCH 530348 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the ability of SCH 530348 to inhibit platelet aggregation induced by a PAR-1 agonist.[5][7]
Objective: To determine the IC50 of SCH 530348 for the inhibition of TRAP-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Thrombin Receptor Activating Peptide (TRAP-6) as the agonist.[13]
-
SCH 530348 (test compound).
-
Saline (vehicle control).
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
-
Aggregometer Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add either vehicle or a specific concentration of SCH 530348 and incubate for a short period (e.g., 2-5 minutes).
-
Initiate the recording of light transmission.
-
Add TRAP-6 to the cuvette to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Calculate the percentage inhibition of aggregation for each concentration of SCH 530348 compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the SCH 530348 concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Thrombin-Induced Calcium Mobilization Assay
This assay assesses the effect of SCH 530348 on the downstream signaling of PAR-1 activation by measuring changes in intracellular calcium concentration.[11][14]
Objective: To determine if SCH 530348 inhibits thrombin-induced calcium influx in platelets.
Materials:
-
Isolated human platelets.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Thrombin (agonist).
-
SCH 530348 (test compound).
-
Platelet buffer (e.g., Tyrode's buffer).
-
Fluorometric plate reader or flow cytometer.
Procedure:
-
Platelet Isolation and Dye Loading:
-
Isolate platelets from whole blood by centrifugation.
-
Incubate the isolated platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at 37°C for 30-60 minutes. This allows the dye to enter the cells.
-
Wash the platelets to remove excess extracellular dye.
-
-
Assay Procedure:
-
Resuspend the dye-loaded platelets in buffer.
-
Aliquot the platelet suspension into a 96-well plate.
-
Add either vehicle or different concentrations of SCH 530348 to the wells and incubate.
-
Place the plate in a fluorometric plate reader and measure the baseline fluorescence.
-
Add thrombin to the wells to stimulate the platelets.
-
Immediately begin recording the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
The magnitude of the calcium response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Compare the calcium response in the presence of SCH 530348 to the vehicle control to determine the extent of inhibition.
-
An IC50 value can be determined by plotting the percentage inhibition against the logarithm of the SCH 530348 concentration.
-
Conclusion
SCH 530348 (Vorapaxar) is a selective and competitive antagonist of the PAR-1 receptor. Its mechanism of action is centered on the inhibition of thrombin-induced platelet activation and aggregation by blocking the primary signaling pathway mediated by PAR-1. This targeted approach offers a distinct advantage in antiplatelet therapy. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of the pharmacological basis for the clinical use of SCH 530348 in the management of atherothrombotic diseases.
References
- 1. biophysics-reports.org [biophysics-reports.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 7. plateletservices.com [plateletservices.com]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Calcium mobilization in human platelets using indo-1 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. haemochrom.de [haemochrom.de]
- 14. Thrombin-induced calcium movements in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
SCH 336: A Technical Guide to a Selective CB2 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SCH 336, a potent and selective inverse agonist for the Cannabinoid Receptor 2 (CB2). This document consolidates available data on its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.
Introduction
The CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, has emerged as a promising therapeutic target for a variety of pathological conditions, including inflammatory disorders and neuropathic pain. Unlike the CB1 receptor, the CB2 receptor is not associated with the psychoactive effects of cannabinoids, making it an attractive target for drug development. This compound has been identified as a high-affinity ligand for the CB2 receptor. While some commercial sources have ambiguously referred to it as an agonist, compelling evidence from functional assays demonstrates that this compound behaves as a potent inverse agonist, reducing the basal activity of the CB2 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound, establishing its high affinity and potency at the human CB2 receptor.
Table 1: Binding Affinity of this compound at the Human CB2 Receptor
| Parameter | Value (nM) | Radioligand | Cell Line/Tissue |
| Ki | 1.8 | [3H]CP55,940 | Sf9 cells expressing hCB2 |
Table 2: Functional Potency of this compound at Cannabinoid Receptors
| Assay | Parameter | Value (nM) | Receptor | Functional Effect |
| GTPγS Binding | EC50 | 2 | Human CB2 | Decrease in basal binding |
| GTPγS Binding | EC50 | 200 | Human CB1 | Decrease in basal binding |
Note: The 100-fold selectivity of this compound for the CB2 receptor over the CB1 receptor is a key characteristic.
Signaling Pathways
The CB2 receptor primarily couples to the Gi/o family of G proteins. Agonist activation of the CB2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound stabilizes the inactive conformation of the CB2 receptor, thereby reducing its constitutive (basal) signaling activity. This leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels, particularly in systems with a high level of receptor expression and constitutive activity.
Caption: Signaling Pathway of this compound as a CB2 Inverse Agonist.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound as a selective CB2 receptor inverse agonist. These protocols are based on standard practices in the field and can be adapted for specific laboratory conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CB2 receptor.
Caption: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human CB2 receptor (e.g., Sf9 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer
-
50 µL of various concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known CB2 ligand for non-specific binding).
-
50 µL of [3H]CP55,940 at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: The plate is incubated for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then counted using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the ability of this compound to modulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, providing evidence of its inverse agonist activity.
Caption: Workflow for GTPγS Binding Assay.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in order to an assay buffer containing MgCl2 and NaCl:
-
Varying concentrations of this compound.
-
GDP (to ensure binding of [35S]GTPγS is dependent on receptor activation).
-
Cell membranes expressing the CB2 receptor.
-
[35S]GTPγS.
-
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
Filtration and Quantification: The assay is terminated and radioactivity is quantified as described for the radioligand binding assay.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 of this compound for the inhibition of basal [35S]GTPγS binding. A decrease in basal binding is indicative of inverse agonism.
cAMP Accumulation Assay
This whole-cell functional assay provides further evidence for the inverse agonist activity of this compound by measuring its effect on intracellular cAMP levels.
Caption: Workflow for cAMP Accumulation Assay.
Methodology:
-
Cell Culture: CHO cells stably expressing the human CB2 receptor are cultured to an appropriate confluency and then seeded into 96-well plates.
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a suitable assay buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Varying concentrations of this compound are added to the wells.
-
Adenylyl cyclase is then stimulated with Forskolin.
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: An increase in Forskolin-stimulated cAMP levels in the presence of this compound, compared to Forskolin alone, confirms its inverse agonist activity at the Gi-coupled CB2 receptor.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor. Its high affinity, selectivity, and demonstrated inverse agonist activity make it a suitable probe for studying the consequences of reducing basal CB2 receptor signaling. The experimental protocols and signaling pathway information provided in this guide are intended to support the ongoing research and development of novel therapeutics targeting the endocannabinoid system.
The Pharmacological Profile of SCH 336: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 336, also known as SCH-225336, is a potent and selective inverse agonist for the Cannabinoid Receptor 2 (CB2). This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, functional activity, and effects in preclinical models of inflammation. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support further research and development.
Core Pharmacological Data
This compound demonstrates high affinity and selectivity for the human CB2 receptor over the CB1 receptor. Its activity has been characterized through a variety of in vitro and in vivo assays, establishing it as a significant tool for investigating the role of the CB2 receptor in physiological and pathological processes.
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Value | Species/System | Receptor | Notes |
| Ki | 1.8 nM | Human | CB2 | Competition binding assay with [3H]CP55,940 in Sf9 cell membranes.[1][2] |
| EC50 | 2 nM | Human | CB2 | GTPγS binding assay on CB2-containing membranes.[1][2] |
| EC50 | 200 nM | Human | CB1 | GTPγS binding assay on CB1-containing membranes, demonstrating ~100-fold selectivity for CB2.[1][2] |
| IC50 | 34 nM | Murine | CB2 | Inhibition of BaF3/CB2 cell migration towards 100 nM 2-arachidonoylglycerol (2-AG).[1][2] |
Mechanism of Action: CB2 Receptor Inverse Agonism
This compound acts as an inverse agonist at the human CB2 receptor. This is substantiated by its ability to decrease basal GTPγS binding to membranes containing the hCB2 receptor. Furthermore, in Chinese Hamster Ovary (CHO) cells expressing the hCB2 receptor, this compound has been shown to increase forskolin-stimulated cyclic AMP (cAMP) levels, a characteristic feature of inverse agonism at Gi/o-coupled receptors like CB2.
CB2 Receptor Signaling Pathway (Inverse Agonism)
Caption: Signaling pathway of this compound as a CB2 inverse agonist.
In Vivo Efficacy
Preclinical studies in mice have demonstrated the anti-inflammatory properties of this compound.
-
Leukocyte Migration: Intraperitoneal administration of this compound (0.02, 0.2, and 2.0 mg/kg) significantly inhibits the migration of leukocytes into a CCL2-soaked gel foam sponge, indicating its potential to modulate inflammatory cell trafficking.[1]
-
Allergic Airway Inflammation: this compound has been shown to block ovalbumin-induced lung eosinophilia in mice, a key feature of allergic asthma models.[1] This suggests a role for CB2 receptor modulation in allergic inflammatory responses.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key assays used to characterize this compound.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of this compound for the CB2 receptor.
-
Materials:
-
Membrane preparations from Sf9 cells expressing human CB2 receptors.
-
Radioligand: [3H]CP55,940.
-
Non-labeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]CP55,940, and varying concentrations of this compound.
-
Add the CB2 receptor-containing membrane preparation to initiate the binding reaction.
-
Incubate for 60-90 minutes at 30°C.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a standard CB2 ligand.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to modulate G-protein activation.
-
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[35S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
This compound at various concentrations.
-
-
Procedure:
-
Pre-incubate membranes with GDP on ice.
-
In a 96-well plate, add assay buffer, membranes, varying concentrations of this compound, and [35S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by filtration through glass fiber filters.
-
Wash filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Basal binding is determined in the absence of any compound, while non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Plot the data as a percentage of basal binding against the concentration of this compound to determine the EC50 value.
-
Forskolin-Stimulated cAMP Assay
This assay confirms the inverse agonist activity of this compound in a cellular context.
-
Materials:
-
CHO cells stably expressing the human CB2 receptor.
-
Forskolin.
-
This compound at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed the CHO-hCB2 cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
The increase in cAMP levels above the forskolin-only control indicates inverse agonist activity.
-
Experimental Workflow Diagram
Caption: Workflow for the pharmacological characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the CB2 receptor. Its high potency, selectivity, and demonstrated in vivo activity in inflammatory models make it a strong candidate for further investigation into the therapeutic potential of CB2 receptor modulation. The detailed protocols provided herein offer a foundation for the replication and extension of these findings.
References
The Discovery and Synthesis of SCH 336: A Selective CB2 Receptor Agonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SCH 336 is a potent and selective cannabinoid receptor 2 (CB2) agonist that has garnered significant interest within the scientific community for its potential therapeutic applications, primarily in the modulation of inflammatory and immune responses. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its quantitative biological data. Furthermore, this document includes visualizations of the CB2 receptor signaling pathway and an experimental workflow for the synthesis of this compound, rendered in the DOT language for use with Graphviz.
Discovery and Biological Activity
This compound was identified as a potent and selective agonist for the CB2 receptor, a G protein-coupled receptor predominantly expressed in immune cells. Its discovery was part of a broader effort to develop cannabinoid receptor modulators with therapeutic potential, while minimizing the psychoactive effects associated with the activation of the cannabinoid receptor 1 (CB1).
Receptor Binding and Functional Activity
This compound exhibits high binding affinity and functional potency at the human CB2 receptor, with significantly lower activity at the CB1 receptor, demonstrating its selectivity.[1] This selectivity is a critical attribute, as it suggests a reduced potential for centrally-mediated side effects. The key quantitative metrics for this compound's biological activity are summarized in Table 1.
| Parameter | Receptor | Value | Species | Assay Type |
| Ki | hCB2 | 1.8 nM | Human | Radioligand Displacement Assay ([3H]CP55,940) |
| EC50 | hCB2 | 2 nM | Human | GTPγS Binding Assay |
| EC50 | hCB1 | 200 nM | Human | GTPγS Binding Assay |
| Selectivity (CB1/CB2) | - | ~100-fold | - | - |
| IC50 | BaF3/CB2 Cells | 34 nM | Murine | Cell Migration Assay (towards 2-AG) |
Table 1: Quantitative Biological Data for this compound. [1]
In Vivo Efficacy
The biological activity of this compound has been demonstrated in preclinical in vivo models. When administered intraperitoneally in mice, this compound significantly inhibits leukocyte migration in a dose-dependent manner (0.02-2.0 mg/kg).[1] This anti-inflammatory effect is consistent with the known role of the CB2 receptor in modulating immune cell trafficking.
Synthesis of this compound
Proposed Synthetic Scheme
The proposed synthesis of this compound is outlined below. This scheme is based on analogous syntheses of similar compounds and represents a plausible and efficient route.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Key Amine Intermediate (Analogous to a Precursor for this compound)
This protocol is adapted from the synthesis of a structurally related amine intermediate.[2]
-
Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted aniline derivative, the aryl halide, cesium carbonate (Cs2CO3), and cuprous iodide (CuI).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and stir for 12-24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the key amine intermediate.
Experimental Protocol: Final Amide Coupling to Yield this compound (Proposed)
-
Activation of Carboxylic Acid: In a separate flask, dissolve the appropriate carboxylic acid derivative in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Amide Bond Formation: To the activated ester solution, add a solution of the key amine intermediate (from step 2.2) in the same solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours, monitoring for completion by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.
Mechanism of Action: CB2 Receptor Signaling
As a CB2 receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The CB2 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK and p38) and the phosphoinositide 3-kinase (PI3K)-Akt pathway. These pathways are integral to the regulation of cellular processes such as proliferation, survival, and inflammatory responses.
Caption: CB2 receptor signaling pathway activated by this compound.
Key Experimental Protocols
CB2 Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of a test compound.
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human CB2 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]CP55,940), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Leukocyte Transmigration Assay
This assay measures the ability of a compound to inhibit the migration of leukocytes across an endothelial cell monolayer.
-
Endothelial Cell Monolayer: Culture human endothelial cells (e.g., HUVECs) on the porous membrane of a transwell insert until a confluent monolayer is formed.
-
Leukocyte Preparation: Isolate primary human leukocytes or use a leukocyte cell line (e.g., Jurkat cells).
-
Treatment: Pre-incubate the leukocytes with various concentrations of this compound or vehicle control.
-
Assay Setup: Place the transwell inserts containing the endothelial monolayer into the wells of a 24-well plate containing a chemoattractant (e.g., CXCL12) in the lower chamber.
-
Leukocyte Addition: Add the pre-treated leukocytes to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for transmigration.
-
Quantification: Count the number of leukocytes that have migrated to the lower chamber using a hemocytometer, flow cytometry, or a plate reader-based method.
-
Data Analysis: Calculate the percentage of inhibition of transmigration for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting the CB2 receptor. Its high potency and selectivity, coupled with demonstrated in vivo anti-inflammatory activity, underscore its potential for treating a range of inflammatory and autoimmune disorders. The synthetic route, while not definitively published, can be reasonably inferred from related structures, enabling further medicinal chemistry efforts to optimize its properties. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound and other selective CB2 receptor agonists.
References
The Role of SCH 336 in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 336 is a potent and selective cannabinoid receptor 2 (CB2) agonist that has demonstrated significant immunomodulatory effects in preclinical studies. As the CB2 receptor is primarily expressed on immune cells, its activation presents a therapeutic target for a variety of inflammatory and autoimmune conditions. This technical guide provides an in-depth overview of the current understanding of this compound's role in modulating immune responses, with a focus on its mechanism of action, key experimental findings, and detailed methodologies for the assays used in its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
The endocannabinoid system, and specifically the CB2 receptor, has emerged as a critical regulator of the immune system. Activation of the CB2 receptor is generally associated with anti-inflammatory and immunomodulatory effects, making it an attractive target for therapeutic intervention without the psychoactive effects associated with the cannabinoid receptor 1 (CB1). This compound has been identified as a potent and highly selective agonist for the CB2 receptor, exhibiting a promising profile for the modulation of immune cell function. This document details the pharmacological properties of this compound and its impact on key immunological processes, including leukocyte migration and allergic inflammation.
Pharmacological Profile of this compound
This compound demonstrates high affinity and selectivity for the human CB2 receptor. The quantitative pharmacological parameters of this compound are summarized in the table below.
| Parameter | Value | Species | Assay Type | Reference |
| Ki (Binding Affinity) | 1.8 nM | Human | Competitive Radioligand Binding | [1] |
| EC50 (Functional Potency) | 2 nM | Human | GTPγS Binding Assay | [1] |
| EC50 (CB1 Potency) | 200 nM | Human | GTPγS Binding Assay | [1] |
| Selectivity (CB1/CB2) | >100-fold | Human | [1] | |
| IC50 (Cell Migration) | 34 nM | Murine | BaF3/CB2 Cell Migration Assay | [1] |
Mechanism of Action: CB2 Receptor Signaling
This compound exerts its immunomodulatory effects through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the CB2 receptor initiates a cascade of intracellular signaling events that ultimately alter immune cell function.
Upon activation by this compound, the CB2 receptor couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP) and subsequent downstream effects on protein kinase A (PKA) signaling. Additionally, CB2 receptor activation can modulate various mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, which are critical for regulating cellular processes including proliferation, differentiation, and migration.
In Vitro Immunomodulatory Effects: Inhibition of Leukocyte Migration
This compound has been shown to be a potent inhibitor of immune cell migration. The ability of this compound to block the migration of leukocytes is a key indicator of its anti-inflammatory potential.
Experimental Protocol: BaF3/CB2 Cell Migration Assay
This assay quantifies the ability of a compound to inhibit the migration of cells expressing the CB2 receptor towards a chemoattractant.
-
Cell Line: Murine BaF3 pro-B cells stably transfected with the human CB2 receptor (BaF3/CB2).
-
Chemoattractant: 100 nM 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid.
-
Assay Principle: A Boyden chamber assay (or a similar transwell migration assay) is used. The BaF3/CB2 cells are placed in the upper chamber, and the chemoattractant is placed in the lower chamber. This compound is added to the upper chamber at varying concentrations.
-
Incubation: Cells are incubated for a defined period (e.g., 4 hours) at 37°C to allow for migration through the porous membrane separating the chambers.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.
-
Data Analysis: The results are expressed as the percentage of inhibition of migration compared to a vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of the cell migration, is then calculated. For this compound, the reported IC50 is 34 nM.[1]
In Vivo Anti-Inflammatory Effects: Inhibition of Pulmonary Eosinophilia
To assess the anti-inflammatory effects of this compound in a more complex biological system, a mouse model of allergic airway inflammation is utilized. In this model, this compound has been shown to inhibit the infiltration of eosinophils into the lungs, a hallmark of allergic asthma.[2]
Experimental Protocol: Ovalbumin-Induced Pulmonary Eosinophilia in Mice
This in vivo model mimics key features of allergic asthma, including eosinophilic inflammation.
-
Animal Model: BALB/c mice are commonly used as they are a Th2-biased strain and develop robust allergic airway inflammation.
-
Sensitization: Mice are sensitized to the allergen ovalbumin (OVA). This is typically achieved by intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant such as aluminum hydroxide (Alum) on specific days (e.g., day 0 and day 14).
-
Challenge: After sensitization, mice are challenged with OVA directly into the airways. This is usually done by intranasal instillation or aerosol exposure on multiple consecutive days (e.g., days 24, 25, and 26).
-
Drug Administration: this compound is administered to the mice, typically via i.p. injection, at various doses (e.g., 0.02-2.0 mg/kg) prior to each OVA challenge.[1] A vehicle control group receives the vehicle solution without the drug.
-
Sample Collection: 24-48 hours after the final OVA challenge, mice are euthanized, and bronchoalveolar lavage (BAL) fluid is collected by flushing the lungs with a buffered saline solution.
-
Eosinophil Quantification: The total number of cells in the BAL fluid is determined, and differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Diff-Quik) to identify and quantify the number of eosinophils.
-
Data Analysis: The number of eosinophils in the BAL fluid of this compound-treated mice is compared to that of the vehicle-treated control group. A significant reduction in eosinophil numbers indicates an anti-inflammatory effect of the compound.
Potential Therapeutic Applications
The demonstrated ability of this compound to inhibit leukocyte migration and reduce allergic airway inflammation suggests its potential therapeutic utility in a range of diseases characterized by excessive or inappropriate immune responses. These include:
-
Asthma and Allergic Diseases: By inhibiting the recruitment of eosinophils and other inflammatory cells to the airways, this compound could alleviate the symptoms of allergic asthma.
-
Autoimmune Diseases: In conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, where leukocyte infiltration into tissues drives pathology, the anti-migratory effects of this compound could be beneficial.
-
Chronic Inflammatory Conditions: Other inflammatory disorders where leukocyte recruitment plays a central role may also be amenable to treatment with a CB2 agonist like this compound.
Conclusion
This compound is a potent and selective CB2 receptor agonist with significant immunomodulatory properties. Its ability to inhibit leukocyte migration in vitro and reduce eosinophilic inflammation in vivo underscores its potential as a therapeutic agent for the treatment of a variety of inflammatory and autoimmune diseases. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to further investigate the immunomodulatory effects of this compound and other CB2 agonists. Further research is warranted to fully elucidate the therapeutic potential of this compound and its impact on a broader range of immune cell functions and cytokine profiles.
References
Investigating the Therapeutic Potential of SCH 336: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SCH 336, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist. This document consolidates available preclinical data, details its mechanism of action, and provides comprehensive experimental protocols for key assays to facilitate further investigation into its therapeutic potential.
Introduction
This compound is a small molecule that exhibits high affinity and selectivity for the human CB2 receptor.[1][2][3] Primarily expressed in immune cells, the CB2 receptor is a compelling therapeutic target for a variety of inflammatory and autoimmune disorders. Unlike CB1 receptors, which are abundant in the central nervous system and mediate the psychoactive effects of cannabinoids, CB2 receptors are predominantly found in the periphery, including on B cells, T cells, macrophages, and mast cells. This distribution profile suggests that selective modulation of CB2 receptor activity could offer therapeutic benefits without the psychoactive side effects associated with non-selective cannabinoid compounds.
Initial characterizations of this compound identified it as a potent, orally active agent with anti-inflammatory properties.[1] Subsequent studies have elucidated its mechanism as a CB2 receptor inverse agonist, a molecule that binds to the same receptor as an agonist but elicits the opposite pharmacological response.[2][3] This guide will delve into the quantitative pharmacology of this compound, its effects on intracellular signaling pathways, and its efficacy in preclinical models of inflammation.
Quantitative Pharmacology
The pharmacological profile of this compound has been characterized through a series of in vitro assays, demonstrating its high potency and selectivity for the CB2 receptor. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Value | Assay System |
| Ki | human CB2 | 1.8 nM | Competitive radioligand binding assay with [3H]CP55,940 in Sf9 cell membranes |
| EC50 | human CB2 | 2 nM | GTPγS binding assay in membranes containing hCB2 |
| EC50 | human CB1 | 200 nM | GTPγS binding assay in membranes containing hCB1 |
| IC50 | BaF3/CB2 cells | 34 nM | Inhibition of cell migration towards 2-AG |
Data compiled from multiple sources.[1]
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Dosing | Effect |
| Mouse Delayed-Type Hypersensitivity | 0.02 - 2.0 mg/kg (i.p.) | Significant inhibition of leukocyte migration |
| Mouse Antigen-Induced Pulmonary Eosinophilia | Not specified | Inhibition of ovalbumin-induced lung eosinophilia |
Data compiled from multiple sources.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an inverse agonist at the CB2 receptor. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. In its basal state, the CB2 receptor can exhibit some level of constitutive activity.
As an inverse agonist, this compound binds to the CB2 receptor and stabilizes it in an inactive conformation. This action has two key consequences:
-
Inhibition of Basal Receptor Activity: It reduces the constitutive signaling of the CB2 receptor.
-
Increased cAMP Levels: By inhibiting the Gi/o protein, which normally inhibits adenylyl cyclase, this compound leads to an increase in the production of cyclic AMP (cAMP). This has been demonstrated by the compound's ability to increase forskolin-stimulated cAMP levels in CHO cells expressing the human CB2 receptor.[3]
This mechanism contrasts with that of a CB2 agonist, which would activate the receptor and lead to a decrease in cAMP levels. The ability of this compound to modulate immune cell function, such as inhibiting leukocyte migration, is a direct consequence of its action on the CB2 receptor signaling pathway.
Caption: Signaling pathway of this compound as a CB2 inverse agonist.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of this compound for the CB2 receptor.
Materials:
-
Membranes from Sf9 cells expressing the human CB2 receptor.
-
[3H]CP55,940 (radioligand).
-
Unlabeled CP55,940 (for non-specific binding).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, [3H]CP55,940 (at a concentration near its Kd), and either this compound, buffer (for total binding), or a saturating concentration of unlabeled CP55,940 (for non-specific binding).
-
Add the CB2 receptor-containing membranes to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the CB2 receptor competitive binding assay.
This functional assay measures the ability of this compound to modulate G-protein activation by the CB2 receptor.
Materials:
-
Membranes from cells expressing the human CB2 receptor.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP.
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, GDP, and this compound.
-
Add the CB2 receptor-containing membranes.
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by filtration.
-
Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Plot the data to determine the EC50 of this compound for its effect on GTPγS binding.
This assay confirms the inverse agonist activity of this compound by measuring its effect on intracellular cAMP levels.
Materials:
-
CHO cells stably expressing the human CB2 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the CHO-hCB2 cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
Add serial dilutions of this compound to the cells.
-
Stimulate the cells with a fixed concentration of forskolin.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Analyze the data to determine the effect of this compound on forskolin-stimulated cAMP accumulation.
This assay assesses the functional effect of this compound on immune cell migration.
Materials:
-
BaF3 cells stably expressing the CB2 receptor.
-
2-Arachidonoylglycerol (2-AG) (a chemoattractant).
-
This compound.
-
Transwell migration chambers.
-
Cell culture medium.
Procedure:
-
Pre-treat the BaF3/CB2 cells with various concentrations of this compound.
-
Place cell culture medium containing 2-AG in the lower chamber of the Transwell plate.
-
Add the pre-treated BaF3/CB2 cells to the upper chamber.
-
Incubate for 4-6 hours to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by direct cell counting.
-
Calculate the IC50 value for the inhibition of cell migration by this compound.
In Vivo Models
This model evaluates the effect of this compound on T-cell mediated inflammation.
Procedure:
-
Sensitization: Sensitize mice by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin (mBSA) or Keyhole Limpet Hemocyanin (KLH)) emulsified in Complete Freund's Adjuvant (CFA).
-
Treatment: Administer this compound (0.02 - 2.0 mg/kg, i.p.) or vehicle at a specified time before the challenge.
-
Challenge: After 5-7 days, challenge the mice by injecting the same antigen (without CFA) into one hind footpad or ear. Inject the contralateral footpad or ear with saline as a control.
-
Measurement: After 24-48 hours, measure the thickness of the challenged and control footpads or ears using a caliper. The difference in swelling is an indicator of the DTH response.
-
Analysis: Compare the DTH response in the this compound-treated group to the vehicle-treated group to determine the anti-inflammatory effect.
Caption: Workflow for the mouse delayed-type hypersensitivity model.
This model assesses the potential of this compound in treating allergic airway inflammation.
Procedure:
-
Sensitization: Sensitize mice to an allergen, typically ovalbumin (OVA), via intraperitoneal injections of OVA emulsified in alum.
-
Treatment: Administer this compound or vehicle at a specified time before the allergen challenge.
-
Challenge: Challenge the sensitized mice by intranasal or aerosol administration of OVA.
-
Assessment: 24-72 hours after the challenge, perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Cell Counting: Perform a total and differential cell count on the BAL fluid to determine the number of eosinophils.
-
Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated mice to that of vehicle-treated mice.
Therapeutic Potential and Future Directions
The data presented in this guide highlight the potential of this compound as a therapeutic agent for inflammatory diseases. Its high selectivity for the CB2 receptor over the CB1 receptor is a significant advantage, as it is unlikely to produce the psychoactive side effects associated with CB1 activation. The demonstrated efficacy of this compound in preclinical models of inflammation, such as delayed-type hypersensitivity and allergic asthma, provides a strong rationale for further investigation.
Future research should focus on:
-
Expanding the in vivo efficacy studies: Evaluating this compound in a broader range of inflammatory and autoimmune disease models (e.g., inflammatory bowel disease, rheumatoid arthritis, multiple sclerosis).
-
Pharmacokinetic and toxicological studies: A thorough characterization of the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound is essential for its advancement as a clinical candidate.
-
Investigating the detailed molecular mechanisms: Further studies to elucidate the precise downstream signaling events following CB2 receptor inverse agonism by this compound in different immune cell types.
References
An In-Depth Technical Guide to SCH 336 and its Effects on Cannabinoid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 336 is a synthetic, potent, and selective ligand for the cannabinoid receptor type 2 (CB2). Initially explored for its potential as an immunomodulatory agent, its unique pharmacological profile has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, effects on cannabinoid signaling pathways, and the experimental methodologies used for its characterization. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key processes are visualized using detailed diagrams.
Core Mechanism of Action: A CB2 Receptor Inverse Agonist
Contrary to some initial classifications, extensive pharmacological studies have characterized this compound as a selective inverse agonist of the CB2 receptor.[1][2][3][4][5] Unlike a neutral antagonist which blocks agonist activity without affecting the receptor's basal signaling, an inverse agonist binds to the receptor and reduces its constitutive (basal) activity. This is a critical distinction, as the CB2 receptor is known to exhibit constitutive activity, and its modulation by an inverse agonist can lead to distinct downstream cellular effects compared to agonists. The inverse agonistic properties of this compound are central to its observed biological effects, particularly its potent anti-inflammatory and immunomodulatory actions.[1][4][5]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its potency and selectivity.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Value (nM) | Radioligand | Cell Line/Tissue | Reference |
| Ki | Human CB2 | 1.8 | [3H]CP55,940 | Sf9 cell membranes | N/A |
| Ki | Human CB1 | >1000 | [3H]CP55,940 | N/A | N/A |
Table 2: Functional Activity
| Assay | Parameter | Receptor | Value (nM) | Effect | Reference |
| GTPγS Binding | EC50 | Human CB2 | 2 | Inhibition of basal binding | N/A |
| GTPγS Binding | EC50 | Human CB1 | 200 | Inhibition of basal binding | N/A |
| Leukocyte Migration | IC50 | N/A | 34 | Inhibition of 2-AG-induced migration | N/A |
Effects on Cannabinoid Signaling Pathways
As a CB2 receptor inverse agonist, this compound modulates intracellular signaling cascades that are constitutively active or stimulated by endogenous cannabinoids. The CB2 receptor is a G-protein coupled receptor (GPCR), primarily coupling to Gi/o proteins.
G-Protein Coupling and GTPγS Binding
The binding of an inverse agonist like this compound to the CB2 receptor stabilizes the receptor in an inactive conformation. This prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein, thereby reducing the basal level of G-protein activation. This is experimentally observed as a decrease in the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to cell membranes expressing the CB2 receptor.
Adenylyl Cyclase and cAMP Levels
The Gi/o pathway, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting the basal activity of the Gi/o-coupled CB2 receptor, this compound is expected to lead to a relative increase in cAMP levels, particularly in systems with high constitutive receptor activity. This effect is often measured in forskolin-stimulated cAMP accumulation assays, where forskolin directly activates adenylyl cyclase, and the modulatory effect of the inverse agonist can be quantified.
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is another important downstream effector of CB2 receptor signaling. Activation of the CB2 receptor by an agonist typically leads to the phosphorylation and activation of ERK1/2. As an inverse agonist, this compound would be predicted to decrease the basal level of ERK1/2 phosphorylation in cells with constitutive CB2 receptor activity. However, specific studies detailing the effects of this compound on the MAPK/ERK pathway are limited in the currently available literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CB2 receptor.
-
Cell Membranes: Membranes are prepared from Sf9 (Spodoptera frugiperda) insect cells recombinantly expressing the human CB2 receptor.
-
Radioligand: [3H]CP55,940, a potent cannabinoid agonist, is used as the radiolabeled competitor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/ml bovine serum albumin (BSA).
-
Procedure:
-
Cell membranes (approximately 10-20 µg of protein) are incubated with a fixed concentration of [3H]CP55,940 (typically around the Kd value).
-
Increasing concentrations of this compound are added to the incubation mixture.
-
The mixture is incubated for 90 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]CP55,940 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to modulate G-protein activation.
-
Cell Membranes: Membranes from cells expressing the human CB2 receptor are used.
-
Reagents:
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
-
Procedure:
-
Cell membranes (10-20 µg) are pre-incubated with GDP (typically 10-30 µM) for 15-30 minutes on ice.
-
Increasing concentrations of this compound are added to the membranes.
-
The reaction is initiated by the addition of [35S]GTPγS (typically 0.05-0.1 nM).
-
The mixture is incubated for 60-90 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer.
-
Bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that produces a half-maximal effect (EC50 for inhibition of basal binding) is determined from the concentration-response curve.
Forskolin-Stimulated cAMP Accumulation Assay
This assay assesses the effect of this compound on adenylyl cyclase activity.
-
Cells: CHO (Chinese Hamster Ovary) cells stably expressing the human CB2 receptor are commonly used.
-
Reagents:
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Cells are plated in a multi-well plate and allowed to adhere.
-
The cells are pre-incubated with IBMX (typically 0.5 mM) for 15-30 minutes.
-
Varying concentrations of this compound are added to the cells.
-
Forskolin (typically 1-10 µM) is added to stimulate adenylyl cyclase.
-
The cells are incubated for 15-30 minutes at room temperature or 37°C.
-
The reaction is stopped by cell lysis.
-
The intracellular cAMP concentration is determined using a suitable detection kit.
-
-
Data Analysis: The effect of this compound on forskolin-stimulated cAMP levels is quantified. An inverse agonist will enhance the forskolin-induced cAMP accumulation.
Leukocyte Migration Assay (Transwell Assay)
This assay evaluates the functional consequence of this compound's action on immune cell migration.
-
Cells: A suitable leukocyte cell line (e.g., BaF3 cells expressing the CB2 receptor) or primary immune cells.
-
Apparatus: Transwell inserts (e.g., 5 µm pore size) placed in a multi-well plate.
-
Chemoattractant: A known chemoattractant for the cells being used, such as the endocannabinoid 2-arachidonoylglycerol (2-AG) or a chemokine.
-
Procedure:
-
The chemoattractant is placed in the lower chamber of the multi-well plate.
-
The leukocyte cell suspension, pre-treated with varying concentrations of this compound, is added to the upper chamber (the Transwell insert).
-
The plate is incubated for a period of time (e.g., 3-4 hours) at 37°C to allow for cell migration.
-
The non-migrated cells in the upper chamber are removed.
-
The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a hemocytometer, a plate reader-based assay (e.g., using a fluorescent dye), or flow cytometry.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the chemoattractant-induced cell migration (IC50) is determined.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the CB2 receptor in various physiological and pathological processes. Its characterization as a potent and selective CB2 inverse agonist highlights a distinct mechanism of action within the cannabinoid signaling system. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of modulating the endocannabinoid system through CB2 receptor inverse agonism. Future research focusing on the downstream effects of this compound, particularly on the MAPK/ERK pathway, will provide a more complete understanding of its cellular and physiological consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mild Traumatic Brain Injury Produces Neuron Loss That Can Be Rescued by Modulating Microglial Activation Using a CB2 Receptor Inverse Agonist [frontiersin.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
The Structural-Activity Relationship of SCH-336 Analogs: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of analogs of SCH-336, a potent and selective cannabinoid receptor 2 (CB2) agonist. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutic agents targeting the CB2 receptor for a variety of pathological conditions, including inflammatory, neurodegenerative, and pain-related disorders. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this area.
Core Concepts in the Structural-Activity Relationship of CB2 Agonists
While a comprehensive library of SCH-336 analogs with corresponding biological data is not publicly available, the structural-activity relationships can be inferred from extensive research on other classes of N-aryl carboxamide CB2 agonists. These studies reveal several key pharmacophoric features that govern the potency and selectivity of these compounds.
A crucial element for high CB2 receptor affinity and agonist activity is the presence of an N-aryl carboxamide core. Modifications to various regions of this scaffold have been shown to significantly impact biological activity. For instance, in a series of N-alkylidenearylcarboxamides, structural alterations led to compounds with high affinity for the human CB2 receptor and excellent oral bioavailability.[1] One of the most potent compounds in this series, with a CB2 IC50 of 1.2 nM, demonstrated a high selectivity of 1600-fold over the CB1 receptor.[1]
Similarly, research on 1,8-naphthyridin-2(1H)-one-3-carboxamides has shown that substituents on the naphthyridine scaffold are critical determinants of functional activity. The introduction of substituents at the C-6 position can switch the compound's activity from agonistic to antagonistic or inverse agonistic.[2] Furthermore, replacing a sulfonamide functionality and reversing the carboxamide bond in a series of sulfamoyl benzamides led to the discovery of potent and selective N-(3-(morpholinomethyl)-phenyl)-amides as CB2 agonists.[3] One such analog displayed robust activity in a rodent model of postoperative pain.[3]
These findings underscore the importance of systematic modifications around a core scaffold to fine-tune the pharmacological profile of CB2 receptor ligands. The data strongly suggest that the potency and selectivity of SCH-336 analogs can be modulated by strategic chemical modifications.
Quantitative Data Summary
The following table summarizes the quantitative data for SCH-336 and representative analogs from structurally related N-aryl carboxamide series of CB2 agonists. This data provides a comparative view of the potency and selectivity of these compounds.
| Compound | Target | Assay | Value | Selectivity (CB1/CB2) |
| SCH-336 | human CB2 | Ki | 1.8 nM | 100-fold |
| human CB2 | EC50 | 2 nM | ||
| human CB1 | EC50 | 200 nM | ||
| BaF3/CB2 cells | IC50 (migration) | 34 nM | ||
| Analog 4-27 (N-alkylidenearylcarboxamide) | human CB2 | IC50 | 1.2 nM | 1600-fold |
| Analog 31 (N-(3-(morpholinomethyl)-phenyl)-amide) | human CB2 | Ki | 2.7 nM | 190-fold |
| Analog A1 (1,8-naphthyridin-2(1H)-one-3-carboxamide) | human CB2 | EC50 (cAMP) | 28.0 nM | |
| Analog 14 (1,8-naphthyridin-2(1H)-one-3-carboxamide) | human CB2 | EC50 (cAMP) | 20.6 nM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SCH-336 and its analogs.
CB2 Receptor Binding Assay ([³⁵S]GTPγS)
This functional assay measures the activation of G-proteins coupled to the CB2 receptor upon agonist binding.
Materials:
-
Membranes from cells expressing the human CB2 receptor
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
GDP
-
Test compounds (SCH-336 analogs)
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the test compounds and GDP in the assay buffer for a predetermined time at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C to allow for the binding of the radioligand to activated G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data is analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for each compound.[4][5][6][7]
Cell Migration Assay (Boyden Chamber)
This assay assesses the ability of CB2 receptor agonists to inhibit the migration of immune cells, a key function of CB2 receptor activation.
Materials:
-
BaF3/CB2 cells (or other suitable immune cell line expressing CB2)
-
Boyden chamber apparatus with a porous membrane
-
Chemoattractant (e.g., 2-arachidonoylglycerol)
-
Culture medium
-
Test compounds (SCH-336 analogs)
-
Staining solution (e.g., DAPI or Crystal Violet)
-
Microscope
Procedure:
-
Coat the lower side of the porous membrane with an appropriate extracellular matrix protein if necessary.
-
Place the chemoattractant in the lower chamber of the Boyden apparatus.
-
Pre-incubate the BaF3/CB2 cells with various concentrations of the test compounds.
-
Add the pre-incubated cells to the upper chamber of the Boyden apparatus.
-
Incubate the chamber for a sufficient time (e.g., 4 hours) at 37°C to allow cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition of migration for each compound concentration to determine the IC50 value.[8][9][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by CB2 receptor agonists and the general workflow of the experimental protocols.
References
- 1. N-Alkylidenearylcarboxamides as new potent and selective CB(2) cannabinoid receptor agonists with good oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Recommended SCH 336 Dosage for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of SCH 336 in in vivo mouse studies. This compound is a potent and selective cannabinoid receptor 2 (CB2) agonist, demonstrating significant potential for research in inflammatory and pain-related conditions. The following information is intended to guide researchers in designing and executing well-controlled and reproducible experiments.
Mechanism of Action
This compound is a CB2 receptor agonist with a high degree of selectivity over the cannabinoid receptor 1 (CB1).[1] The CB2 receptor is primarily expressed on immune cells, and its activation is associated with the modulation of inflammatory responses. The binding of this compound to the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is believed to mediate the anti-inflammatory and analgesic effects observed with CB2 receptor agonists.
Signaling Pathway of this compound at the CB2 Receptor
Recommended Dosage and Administration
The appropriate dosage of this compound for in vivo mouse studies is dependent on the specific research application, the mouse strain, and the desired biological effect. Based on available literature, the following dosage ranges have been reported:
| Application | Dosage Range (mg/kg) | Administration Route | Reference |
| Inhibition of Leukocyte Migration | 0.02 - 2.0 | Intraperitoneal (i.p.) | [1] |
| General Anti-inflammatory Studies | 0.1 - 5.0 | Oral (p.o.) or i.p. | Inferred from oral activity[1] |
| Neuropathic Pain Models | 1.0 - 10.0 | i.p. | Inferred from studies with other CB2 agonists |
Note: It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental model and endpoints.
Experimental Protocols
The following are example protocols for common in vivo mouse studies involving this compound. These should be adapted as necessary for specific experimental designs.
Carrageenan-Induced Paw Edema (Acute Inflammation Model)
This model is used to assess the anti-inflammatory properties of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
1% Carrageenan solution in sterile saline
-
Plethysmometer or calipers
-
Male C57BL/6 mice (6-8 weeks old)
Protocol:
-
Acclimatization: Acclimate mice to the experimental environment for at least 7 days.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control).
-
Drug Administration: Administer this compound or vehicle via the desired route (i.p. or p.o.) 30-60 minutes prior to carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: Calculate the percentage increase in paw volume from baseline for each mouse. Compare the mean paw volume increase between the different treatment groups.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is used to evaluate the analgesic effects of this compound on chronic neuropathic pain.
Materials:
-
This compound
-
Vehicle
-
Surgical instruments
-
4-0 or 5-0 chromic gut sutures
-
Von Frey filaments
-
Thermal plantar test apparatus
-
Male Sprague-Dawley rats or C57BL/6 mice
Protocol:
-
CCI Surgery: Anesthetize the animal. Expose the sciatic nerve in the mid-thigh level and place four loose ligatures around it.
-
Post-operative Recovery: Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.
-
Baseline Behavioral Testing: Assess baseline mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) before drug administration.
-
Drug Administration: Administer this compound or vehicle (e.g., daily i.p. injections).
-
Behavioral Testing: Perform behavioral tests at set time points after drug administration (e.g., 30, 60, 120 minutes) on multiple days throughout the treatment period.
-
Data Analysis: Determine the paw withdrawal threshold (in grams) for mechanical allodynia and the paw withdrawal latency (in seconds) for thermal hyperalgesia. Compare the responses between treatment groups over time.
Experimental Workflow for In Vivo Mouse Studies
Pharmacokinetics and Toxicology
Currently, there is limited publicly available information specifically detailing the pharmacokinetics (e.g., half-life, bioavailability, metabolism) and toxicology of this compound in mice. As a selective CB2 agonist, it is anticipated to have a more favorable safety profile compared to non-selective cannabinoid agonists due to its reduced affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
General Recommendations:
-
Pilot Studies: It is highly recommended to conduct pilot pharmacokinetic and dose-ranging toxicity studies in the specific mouse strain being used.
-
Observation: Closely monitor animals for any adverse effects, including changes in weight, behavior, and overall health.
-
Histopathology: At the end of the study, consider performing histopathological analysis of major organs to assess any potential toxicity.
Safety and Handling
As with any research chemical, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and dark place.
-
Disposal: Dispose of waste in accordance with local regulations.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. Researchers should consult relevant literature and adhere to all institutional and national guidelines for animal research.
References
Application Notes and Protocols for SCH 336: A Selective CB2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and experimental preparation of SCH 336, a potent and selective cannabinoid receptor 2 (CB2) agonist. The provided protocols and data are intended to guide researchers in the effective use of this compound for in vitro and in vivo studies.
Solubility
The solubility of a compound is a critical factor in designing and executing experiments. Proper dissolution is essential for accurate and reproducible results. The solubility of this compound has been determined in various common laboratory solvents.
Data Presentation: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100[1] | 185.31[1] | May require ultrasonication for complete dissolution.[1] It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| 53.96 | 100 | ||
| Ethanol | Not available | Not available | Based on the chemical structure, this compound is predicted to have limited solubility in ethanol. Empirical testing is recommended. |
| Phosphate-Buffered Saline (PBS) | Not available | Not available | This compound is expected to have very low solubility in aqueous buffers like PBS. Direct dissolution in PBS is not recommended. |
Molecular Weight of this compound: 539.64 g/mol [1]
Experimental Protocols
In Vitro Preparation: Stock and Working Solutions for Cell-Based Assays
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution to a working concentration for use in cell culture experiments.
Protocol: Preparation of this compound for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free cell culture medium appropriate for your cell line
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Preparation of Stock Solution (e.g., 10 mM): a. Weigh out the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.396 mg of this compound. b. Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO. c. Vortex the solution vigorously for 1-2 minutes to aid dissolution. d. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[1] e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solution:
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
-
Preparation of Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentration for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent. d. Gently mix the working solution before adding it to the cell cultures.
In Vivo Preparation: Formulation for Animal Administration
This protocol provides a general guideline for preparing a formulation of this compound for intraperitoneal (i.p.) administration in mice. The formulation uses a co-solvent system to enhance the solubility of the poorly water-soluble compound.
Protocol: Preparation of this compound for In Vivo Administration
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Saline (0.9% NaCl), sterile
-
Sterile vials
-
Vortex mixer
-
-
Vehicle Formulation (Example):
-
A common vehicle for administering hydrophobic compounds in vivo is a mixture of DMSO, PEG300, and saline. A typical ratio is 5% DMSO, 40% PEG300, and 55% saline. The final formulation should be adjusted based on the required dose and the solubility of this compound in this vehicle.
-
-
Preparation of Dosing Solution (Example for a 1 mg/kg dose in a 20g mouse with an injection volume of 100 µL): a. The desired final concentration of this compound in the dosing solution is 0.2 mg/mL. b. First, dissolve the required amount of this compound in DMSO. For 1 mL of dosing solution, you would need 0.2 mg of this compound. Dissolve this in 50 µL of DMSO. c. Add 400 µL of PEG300 to the DMSO/SCH 336 solution and vortex thoroughly. d. Slowly add 550 µL of sterile saline to the mixture while vortexing to prevent precipitation of the compound. e. Visually inspect the final solution to ensure it is clear and free of particulates. If precipitation occurs, the formulation may need to be optimized (e.g., by adjusting the solvent ratios or using a different vehicle).
-
Administration:
-
Administer the prepared solution to the animals via intraperitoneal injection. A typical dose range for this compound in mice is 0.02 - 2.0 mg/kg.[1]
-
A vehicle-only control group should be included in the experiment to account for any effects of the formulation.
-
Signaling Pathway and Experimental Workflow
CB2 Receptor Signaling Pathway
This compound is a selective agonist for the Cannabinoid Receptor 2 (CB2), which is a G-protein coupled receptor (GPCR). The binding of this compound to the CB2 receptor primarily activates the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: this compound signaling pathway via the CB2 receptor.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for conducting an in vitro experiment using this compound to investigate its effects on a specific cell line.
Caption: A typical workflow for in vitro experiments with this compound.
References
Application Notes and Protocols for Assessing SCH 336 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 336 is a synthetic cannabinoid that has been identified as a potent and selective agonist for the Cannabinoid Receptor 2 (CB2), with approximately 100-fold greater selectivity for CB2 over the Cannabinoid Receptor 1 (CB1). The CB2 receptor is primarily expressed in the immune system and peripheral tissues, making it a promising therapeutic target for inflammatory and neuropathic pain, neurodegenerative diseases, and certain cancers, without the psychoactive effects associated with CB1 receptor activation. Accurate determination of the binding affinity of compounds like this compound to both CB1 and CB2 receptors is crucial for understanding its pharmacological profile, guiding lead optimization, and predicting in vivo efficacy and potential side effects.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for human CB1 and CB2 receptors.
Signaling Pathways
Cannabinoid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunit can modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, and can also activate signaling cascades such as the MAPK/ERK pathway.
Experimental Protocols
A competitive radioligand binding assay is employed to determine the binding affinity of this compound. This assay measures the ability of this compound to displace a known high-affinity radioligand from the CB1 and CB2 receptors. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and subsequently converted to the inhibitory constant (Ki).
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Varies | - |
| [³H]-SR141716A (for CB1) | PerkinElmer | NET1117 |
| [³H]-CP55,940 (for CB2) | PerkinElmer | NET1051 |
| SR141716A (Rimonabant) | Tocris | 0931 |
| CP55,940 | Tocris | 0949 |
| HEK-293 cells stably expressing human CB1 receptor | e.g., Revvity | ES-110-C |
| HEK-293 cells stably expressing human CB2 receptor | e.g., Revvity | ES-111-C |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| EDTA | Sigma-Aldrich | E9884 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| Polyethylenimine (PEI) | Sigma-Aldrich | 408727 |
| Scintillation Cocktail | PerkinElmer | 6013329 |
| 96-well GF/B filter plates | Millipore | MSHVN4510 |
| 96-well deep-well plates | Varies | - |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
Protocol 1: Membrane Preparation from HEK-293 Cells
This protocol describes the preparation of cell membranes enriched with either CB1 or CB2 receptors from cultured HEK-293 cells.[1][2]
-
Cell Culture: Culture HEK-293 cells stably expressing either human CB1 or CB2 receptors to ~90% confluency in appropriate growth medium.
-
Cell Harvest: Aspirate the growth medium and wash the cells twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Cell Lysis: Scrape the cells in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by passing it through a 25-gauge needle multiple times on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in Storage Buffer (50 mM Tris-HCl, 10% sucrose, pH 7.4).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use.
References
Application of SCH 336 in models of allergic asthma.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils. The endocannabinoid system, and specifically the cannabinoid receptor 2 (CB2), has emerged as a potential therapeutic target for inflammatory diseases. SCH 336 is a potent and selective CB2 receptor agonist that has demonstrated anti-inflammatory properties. This document provides detailed application notes and protocols for the use of this compound in preclinical models of allergic asthma, summarizing key data and methodologies to guide researchers in this field.
Mechanism of Action
This compound exerts its effects by activating the CB2 receptor, which is primarily expressed on immune cells. Activation of the CB2 receptor by this compound has been shown to inhibit the migration of leukocytes, including eosinophils, which are key effector cells in allergic asthma[1]. The signaling cascade initiated by this compound binding to the G protein-coupled CB2 receptor can modulate cytokine production and cellular inflammatory responses.
Data Presentation
The following tables summarize representative quantitative data from studies using CB2 receptor agonists in rodent models of ovalbumin (OVA)-induced allergic asthma. While specific data for this compound is limited in the public domain, the data presented for the selective CB2 agonist AM1241 can be considered indicative of the potential effects of this class of compounds.
Table 1: Effect of CB2 Agonist (AM1241) on Physiological Parameters in OVA-Induced Asthmatic Rats
| Parameter | Saline Control | OVA-Induced Asthma | OVA + CB2 Agonist (AM1241) |
| Body Weight Change (g) | Increase | Decrease (p < 0.05) | No significant change vs. control |
| Lung Weight (g) | Normal | Increased (p < 0.05) | Reduced vs. OVA group |
| Systolic Blood Pressure (mmHg) | Normal | Increased by 61.73% (p < 0.001) | Decreased by 39.63% vs. OVA group |
| Diastolic Blood Pressure (mmHg) | Normal | Increased (p < 0.001) | Decreased vs. OVA group |
Data is derived from a study using the CB2 agonist AM1241 in an OVA-induced rat model of asthma[2][3].
Table 2: Effect of CB2 Agonist (AM1241) on Inflammatory Markers in OVA-Induced Asthmatic Rats
| Marker | Saline Control | OVA-Induced Asthma | OVA + CB2 Agonist (AM1241) |
| Total White Blood Cells (WBC) in BALF | Normal | Increased (p < 0.05) | Reduced vs. OVA group |
| Serum IgE Level | Normal | Increased (p < 0.001) | Reduced vs. OVA group |
| Serum TNF-α Level | Normal | Increased (p < 0.001) | Reduced vs. OVA group |
| Serum IL-4 Level | Normal | Increased (p < 0.001) | Reduced vs. OVA group |
BALF: Bronchoalveolar Lavage Fluid. Data is derived from a study using the CB2 agonist AM1241 in an OVA-induced rat model of asthma[2][3].
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes a standard method for inducing an allergic asthma phenotype in mice, which can be used to evaluate the efficacy of this compound.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., 5% DMSO, 30% PEG300 in saline)
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA and 2 mg Alum in PBS.
-
-
Drug Administration:
-
Beginning on day 14, administer this compound (e.g., 0.02-2.0 mg/kg, i.p.) or vehicle daily, 1 hour prior to the OVA challenge. The optimal dose should be determined by a dose-response study.
-
-
Airway Challenge:
-
On days 14, 15, 16, and 17, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR using a whole-body plethysmograph in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) by flushing the lungs with PBS. Perform total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) on the BALF.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant using ELISA.
-
Histology: Perfuse the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
Serum IgE: Collect blood and measure the level of OVA-specific IgE in the serum by ELISA.
-
Visualizations
Signaling Pathway
Caption: CB2 Receptor Signaling Pathway in Immune Cells.
Experimental Workflow
Caption: Workflow for OVA-Induced Allergic Asthma Model.
References
SCH-336: A Potent and Selective Tool for Cannabinoid Receptor 2 (CB2) Research
Application Notes and Protocols for Researchers
Introduction
SCH-336 is a high-affinity, selective ligand for the cannabinoid receptor 2 (CB2), making it a valuable tool for investigating the physiological and pathophysiological roles of this important G protein-coupled receptor (GPCR). The CB2 receptor is primarily expressed in immune cells and is implicated in modulating inflammation, pain, and various immune responses, distinguishing it from the predominantly centrally-located cannabinoid receptor 1 (CB1) which mediates the psychoactive effects of cannabinoids.[1][2] The selectivity of SCH-336 for the CB2 receptor over the CB1 receptor minimizes the potential for centrally-mediated psychoactive effects in preclinical research, allowing for a more focused investigation of CB2 receptor function.[3]
This document provides detailed application notes and experimental protocols for the use of SCH-336 in CB2 receptor research, aimed at researchers, scientists, and drug development professionals.
Pharmacological Profile
SCH-336 exhibits nanomolar affinity for the human CB2 receptor. Its functional activity has been characterized as both an agonist and an inverse agonist, suggesting its effects may be dependent on the specific cellular context and the signaling pathway being investigated.[3] This dual characteristic underscores the importance of careful experimental design and interpretation when using SCH-336 as a research tool.
Data Presentation: Quantitative Pharmacological Data for SCH-336
The following table summarizes the key quantitative data for SCH-336, facilitating comparison of its binding affinity and functional potency.
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | CB2 | Human | 1.8 nM | [3] |
| Functional Potency (EC50) | CB2 | Human | 2 nM (GTPγS binding) | [3] |
| CB1 | Human | 200 nM (GTPγS binding) | [3] | |
| Functional Potency (IC50) | CB2 | - | 34 nM (Cell Migration) | [3] |
| Selectivity | CB2 vs. CB1 | - | ~100-fold | [3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of SCH-336 for the CB2 receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]CP55,940.
Materials:
-
Cell membranes prepared from cells expressing the human CB2 receptor (e.g., CHO-hCB2 or Sf9-hCB2)
-
[³H]CP55,940 (radioligand)
-
SCH-336 (test compound)
-
Non-labeled CP55,940 (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of SCH-336 in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
SCH-336 at various concentrations (or vehicle for total binding, or excess non-labeled CP55,940 for non-specific binding).
-
[³H]CP55,940 at a final concentration close to its Kd.
-
Cell membranes (protein concentration to be optimized).
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of SCH-336 and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB2 receptor upon agonist binding. Agonists will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, while inverse agonists may decrease basal [³⁵S]GTPγS binding.[4][5]
Materials:
-
Cell membranes from CB2-expressing cells
-
[³⁵S]GTPγS
-
SCH-336
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of SCH-336.
-
Pre-incubate cell membranes with GDP (e.g., 10 µM) on ice.
-
In a 96-well plate, add assay buffer, SCH-336 at various concentrations, and the membrane/GDP mixture.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
Plot the [³⁵S]GTPγS binding as a function of SCH-336 concentration to determine the EC50 (for agonists) or IC50 (for inverse agonists).
Protocol 3: cAMP Accumulation Assay
This assay measures the functional consequence of CB2 receptor activation on adenylyl cyclase activity. As the CB2 receptor is typically coupled to Gi/o proteins, agonists are expected to inhibit forskolin-stimulated cAMP production.[2][6]
Materials:
-
Whole cells expressing the CB2 receptor (e.g., CHO-hCB2)
-
SCH-336
-
Forskolin (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX for a short period to prevent cAMP degradation.
-
Add SCH-336 at various concentrations and incubate.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve to determine the effect of SCH-336 on forskolin-stimulated cAMP accumulation.
Protocol 4: Leukocyte Migration (Chemotaxis) Assay
This assay assesses the ability of SCH-336 to modulate the migration of immune cells, a key function of the CB2 receptor.
Materials:
-
Leukocytes (e.g., primary immune cells or a cell line like BaF3 expressing the CB2 receptor)
-
SCH-336
-
Chemoattractant (e.g., 2-arachidonoylglycerol (2-AG))
-
Transwell inserts (with appropriate pore size)
-
24-well plate
-
Migration buffer (e.g., RPMI with 0.5% BSA)
-
Cell staining and quantification reagents
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add the chemoattractant to the lower chamber of the wells.
-
In a separate tube, pre-incubate the leukocytes with various concentrations of SCH-336 or vehicle.
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Elute the stain and measure the absorbance, or count the migrated cells in the lower chamber using a microscope or flow cytometry.
-
Determine the IC50 of SCH-336 for the inhibition of chemoattractant-induced migration.
Signaling Pathways and Visualization
The CB2 receptor, upon activation by an agonist, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2] This activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[7][8] The following diagrams illustrate these key signaling pathways.
Caption: Canonical CB2 receptor signaling pathway leading to the inhibition of cAMP production.
Caption: CB2 receptor-mediated activation of the MAPK/ERK signaling pathway.
Caption: Logical workflow for characterizing SCH-336 as a CB2 receptor tool compound.
SCH-336 is a potent and selective CB2 receptor ligand that serves as a critical tool for dissecting the roles of this receptor in health and disease. Its high affinity and selectivity make it suitable for a range of in vitro and in vivo studies. Researchers should be mindful of its reported dual agonist/inverse agonist activity and select appropriate assays to fully characterize its effects in their specific experimental systems. The provided protocols and pathway diagrams offer a foundational framework for utilizing SCH-336 to advance our understanding of CB2 receptor biology and its therapeutic potential.
References
- 1. Measuring Leukocyte Migration to Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
- 3. SCH-336 | Cannabinoid Receptor | TargetMol [targetmol.com]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Protoberberine Derivative HWY336 Selectively Inhibits MKK4 and MKK7 in Mammalian Cells: The Importance of Activation Loop on Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Testing of SCH 336, a Selective CB2 Receptor Agonist
Introduction
SCH 336 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2), with a binding affinity (Ki) of 1.8 nM and an EC50 of 2 nM.[1] It demonstrates over 100-fold selectivity for the CB2 receptor over the CB1 receptor.[1] The CB2 receptor is a G-protein coupled receptor primarily expressed in immune tissues.[2] Stimulation of the CB2 receptor is known to activate the Mitogen-Activated Protein (MAP) kinase signaling pathway and induce the expression of the immediate early gene Krox-24.[2] Preclinical studies have shown that this compound can inhibit leukocyte migration and antigen-induced pulmonary eosinophilia in mouse models, highlighting its potential as an anti-inflammatory and immunomodulatory agent.[1]
These application notes provide a comprehensive experimental design for researchers, scientists, and drug development professionals to rigorously test the in vitro and in vivo efficacy of this compound. The protocols herein detail methods to confirm target engagement, characterize downstream signaling, and evaluate physiological effects in relevant disease models.
Section 1: In Vitro Efficacy Assays
The initial phase of efficacy testing involves characterizing the interaction of this compound with its target and its functional consequences at the cellular level.
Protocol 1.1: CB2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human CB2 receptor.
Methodology:
-
Cell Culture: Use Sf9 insect cells or Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor.
-
Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), and centrifuge to pellet membranes. Resuspend the membrane pellet in the binding buffer.
-
Competition Binding:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity CB2 radioligand (e.g., [3H]CP55,940) and the varying concentrations of this compound.[1]
-
Incubate at 30°C for 60-90 minutes.
-
-
Detection: Harvest the membranes onto filter mats using a cell harvester. Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 1.2: GTPγS Functional Assay
Objective: To measure the functional agonism of this compound at the CB2 receptor by quantifying G-protein activation.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the human CB2 receptor as described in Protocol 1.1.
-
Assay Reaction:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, incubate the membranes with the this compound dilutions, GDP, and [35S]GTPγS in an assay buffer.
-
Incubation is typically performed at 30°C for 60 minutes.
-
-
Detection: The reaction is terminated by rapid filtration through filter mats, followed by washing. The amount of bound [35S]GTPγS is quantified using a scintillation counter.[1]
-
Data Analysis: Plot the [35S]GTPγS binding against the log concentration of this compound. Use non-linear regression to determine the EC50 (concentration for 50% maximal effect) and Emax (maximum effect) values.
Protocol 1.3: MAP Kinase (ERK1/2) Activation Assay
Objective: To confirm that this compound activates the downstream MAP kinase signaling pathway.
Methodology:
-
Cell Culture: Plate CHO-hCB2 cells or another suitable cell line (e.g., human promyelocytic HL-60 cells) in 96-well plates and serum-starve overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a short duration (e.g., 5-15 minutes). Include a vehicle control.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Detection: Use a phospho-ERK1/2 specific ELISA kit or Western blotting to measure the levels of phosphorylated ERK1/2 relative to total ERK1/2.
-
Data Analysis: Quantify the phospho-ERK signal and plot it against the log concentration of this compound to determine the EC50 for MAP kinase activation.
Protocol 1.4: Cell Migration (Chemotaxis) Assay
Objective: To assess the functional effect of this compound on immune cell migration, a key process in inflammation.
Methodology:
-
Cell Line: Use a cell line that expresses the CB2 receptor and is known to migrate towards a chemoattractant, such as BaF3/CB2 cells.[1]
-
Assay Setup: Use a transwell migration plate (e.g., 8 µm pore size).
-
Add a chemoattractant (e.g., 100 nM 2-Arachidonoylglycerol) to the lower chamber.[1]
-
Pre-incubate BaF3/CB2 cells with various concentrations of this compound.
-
Add the pre-incubated cells to the upper chamber.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell migration.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent (e.g., Calcein AM) and a fluorescence plate reader.
-
Data Analysis: Plot the percentage inhibition of migration against the log concentration of this compound to calculate the IC50 value.
Section 2: In Vivo Efficacy Models
Following in vitro characterization, the efficacy of this compound should be evaluated in established animal models of inflammation.
Protocol 2.1: Mouse Model of Delayed-Type Hypersensitivity (DTH)
Objective: To evaluate the anti-inflammatory efficacy of this compound in a T-cell mediated inflammation model.
Methodology:
-
Animal Model: Use BALB/c mice.
-
Sensitization: Sensitize mice by topically applying a hapten (e.g., dinitrofluorobenzene - DNFB) to the shaved abdomen (Day 0).
-
Challenge: On Day 5, challenge the mice by applying a lower concentration of the same hapten to one ear. The contralateral ear receives the vehicle as a control.
-
Treatment: Administer this compound orally or via intraperitoneal injection at various doses. Treatment can be prophylactic (before challenge) or therapeutic (after challenge). Include a vehicle control group.
-
Measurement: At 24-48 hours post-challenge, measure the ear thickness of both ears using a digital caliper. The difference in thickness between the challenged and unchallenged ear represents the inflammatory swelling.
-
Data Analysis: Compare the ear swelling in this compound-treated groups to the vehicle-treated group. Calculate the percentage inhibition of inflammation for each dose.
Protocol 2.2: Mouse Model of Antigen-Induced Pulmonary Eosinophilia
Objective: To test the efficacy of this compound in a model of allergic airway inflammation.
Methodology:
-
Animal Model: Use an appropriate mouse strain, such as A/J mice.
-
Sensitization: Sensitize mice by intraperitoneal injection of an antigen (e.g., ovalbumin - OVA) emulsified in alum on Day 0 and Day 7.
-
Challenge: On Day 14, challenge the mice by intranasal or aerosol administration of OVA to induce airway inflammation.
-
Treatment: Administer this compound (e.g., orally) at various doses, typically one hour before the OVA challenge. Include a vehicle control group.
-
Endpoint Analysis (24-72 hours post-challenge):
-
Collect bronchoalveolar lavage (BAL) fluid.
-
Perform a total cell count on the BAL fluid.
-
Prepare cytospin slides and perform differential cell counts (staining with Wright-Giemsa) to specifically quantify eosinophils.
-
-
Data Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated groups to the vehicle-treated group. Calculate the percentage inhibition of eosinophil recruitment.
Section 3: Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Potency and Efficacy of this compound
| Assay Type | Parameter | Result (Mean ± SEM) |
|---|---|---|
| CB2 Binding Assay | Ki (nM) | e.g., 1.8 ± 0.2 |
| GTPγS Functional Assay | EC50 (nM) | e.g., 2.1 ± 0.3 |
| Emax (% of control agonist) | e.g., 98 ± 5% | |
| MAP Kinase Activation | EC50 (nM) | e.g., 15.5 ± 2.1 |
| Cell Migration Assay | IC50 (nM) | e.g., 34.0 ± 4.5 |
Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound in DTH Model
| Treatment Group | Dose (mg/kg, p.o.) | Ear Swelling (mm) (Mean ± SEM) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | e.g., 0.25 ± 0.03 | 0% |
| This compound | 1 | e.g., 0.20 ± 0.02 | e.g., 20% |
| This compound | 10 | e.g., 0.12 ± 0.01 | e.g., 52% |
| This compound | 30 | e.g., 0.08 ± 0.01 | e.g., 68% |
| Positive Control | e.g., Dexamethasone | e.g., 0.06 ± 0.01 | e.g., 76% |
Table 3: Summary of In Vivo Efficacy of this compound in Pulmonary Eosinophilia Model
| Treatment Group | Dose (mg/kg, p.o.) | BAL Eosinophils (x10⁴) (Mean ± SEM) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | e.g., 55.2 ± 6.1 | 0% |
| This compound | 1 | e.g., 41.5 ± 5.5 | e.g., 25% |
| This compound | 10 | e.g., 20.1 ± 3.8 | e.g., 64% |
| This compound | 30 | e.g., 12.3 ± 2.9 | e.g., 78% |
| Positive Control | e.g., Budesonide | e.g., 8.7 ± 2.1 | e.g., 84% |
Section 4: Visualizations
Diagrams illustrating key pathways and workflows provide a clear conceptual framework for the experimental design.
Caption: this compound signaling pathway via the CB2 receptor.
Caption: Overall experimental workflow for this compound efficacy testing.
References
In vivo Administration of SCH 336: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vivo administration of SCH 336, a potent and selective cannabinoid receptor 2 (CB2) agonist.
This compound has demonstrated efficacy in various preclinical models, primarily through its interaction with the CB2 receptor, which is predominantly expressed on immune cells. Its oral activity and selective nature make it a compound of interest for therapeutic development. This document outlines the known administration routes and provides protocols based on available information and general laboratory practices.
Quantitative Data Summary
| Parameter | Intraperitoneal (i.p.) Administration | Oral Administration |
| Effective Dose Range | 0.02 - 2.0 mg/kg in mice[1] | Orally active, specific dosage not detailed in available literature.[1] |
| Reported Effect | Inhibition of leukocyte migration[1] | General oral activity has been noted.[1] |
Signaling Pathway of this compound
This compound exerts its effects by activating the CB2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the CB2 receptor initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of the CB2 receptor can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, which play crucial roles in cell proliferation, differentiation, and inflammation.[2][3] The activation of the Gβγ subunits of the G-protein can also lead to downstream signaling, including the activation of the MAPK pathway, which can result in the release of β-endorphin and contribute to analgesic effects.[4][5]
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound based on common laboratory practices for similar compounds. Researchers should optimize these protocols based on their specific experimental needs and animal models.
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection is a common route for administering compounds in preclinical studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent)
-
Sterile syringes (1 ml) and needles (e.g., 25-27 gauge)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
Due to the hydrophobic nature of many small molecule inhibitors, a co-solvent system is often required. A suggested starting point is to dissolve this compound in a vehicle such as a mixture of DMSO and sterile saline.
-
Example Vehicle Preparation: A common vehicle for i.p. injection is a solution of 5-10% DMSO, 10-20% Tween 80, and 70-85% sterile saline.
-
Accurately weigh the required amount of this compound.
-
First, dissolve the this compound in the appropriate volume of DMSO.
-
Add the Tween 80 and vortex thoroughly to ensure complete mixing.
-
Finally, add the sterile saline to the final desired volume and vortex again. The final solution should be clear.
-
-
Dosing:
-
The reported effective dose range for i.p. administration in mice is 0.02 - 2.0 mg/kg.[1]
-
Calculate the required volume of the dosing solution based on the animal's body weight and the desired dose.
-
Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid the cecum.
-
Experimental Workflow for Intraperitoneal Administration:
Oral Gavage Protocol
Oral gavage is a standard method for precise oral administration of compounds to rodents.
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., corn oil, carboxymethylcellulose (CMC) solution)
-
Sterile oral gavage needles (flexible or curved, appropriate size for the animal)
-
Sterile syringes
-
Vortex mixer or sonicator
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
This compound is reported to be orally active.[1] For oral administration, a vehicle that is well-tolerated and ensures consistent delivery is crucial.
-
Example Vehicle Preparation (Suspension): A common vehicle for oral gavage is a 0.5% to 1% solution of carboxymethylcellulose (CMC) in sterile water.
-
Accurately weigh the required amount of this compound.
-
Prepare the CMC solution by slowly adding CMC to sterile water while stirring to avoid clumping.
-
Add the weighed this compound to the CMC solution.
-
Vortex or sonicate the mixture to create a uniform suspension. Ensure the suspension is well-mixed immediately before each administration.
-
-
Dosing:
-
While the oral activity of this compound is established, a specific effective oral dose range is not detailed in the available literature. Researchers will need to perform dose-response studies to determine the optimal dose for their model.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Gently restrain the animal and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.
-
Administer the suspension slowly and carefully.
-
Experimental Workflow for Oral Administration:
Disclaimer: These protocols are intended as a guide. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee. The optimal vehicle, dose, and administration schedule for this compound may vary depending on the specific animal model and experimental design. It is highly recommended to perform pilot studies to determine these parameters.
References
- 1. SCH-336 | Cannabinoid Receptor | TargetMol [targetmol.com]
- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effects of SCH 336 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring the effects of SCH 336, a selective cannabinoid receptor 2 (CB2) agonist, on cytokine production. The provided information is intended to guide researchers in designing and executing experiments to evaluate the immunomodulatory properties of this compound.
Introduction
This compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1][2] The CB2 receptor is primarily expressed on immune cells, and its activation is associated with the modulation of inflammatory responses.[3][4][5][6][7] Consequently, this compound holds potential as a therapeutic agent for various inflammatory conditions. A key aspect of its mechanism of action involves the regulation of cytokine production by immune cells.[7][8][9] These protocols outline the necessary steps to quantify the impact of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines in a well-established in vitro model of inflammation.
Data Presentation
The following table summarizes the quantitative effects of a compound, referred to as "SCH," on the production of various cytokines by lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This data is adapted from a graphical representation and provides a clear comparison of cytokine levels under different treatment conditions.
Table 1: Effects of SCH on Cytokine Production in LPS-Stimulated BV2 Cells
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Control | 50 | 100 | 200 | 50 |
| LPS (1 µg/mL) | 450 | 800 | 1200 | 150 |
| LPS + SCH (low dose) | 300 | 600 | 800 | 250 |
| LPS + SCH (high dose) | 150 | 300 | 400 | 400 |
Note: The data in this table is an illustrative representation based on graphical data and should be confirmed by independent experiments.
Signaling Pathway
Activation of the CB2 receptor by this compound initiates a signaling cascade that can modulate the expression of cytokine genes. The following diagram illustrates the key signaling pathways involved.
Experimental Protocols
This section provides a detailed methodology for measuring the effects of this compound on cytokine production in an in vitro cell culture system.
Protocol 1: In Vitro Measurement of Cytokine Production in BV2 Microglial Cells
Objective: To quantify the effect of this compound on the production of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α, IL-6, IL-1β, and IL-10
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest BV2 cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Prepare a stock solution of LPS in sterile PBS.
-
After the 24-hour incubation, replace the medium with fresh medium containing the appropriate treatments:
-
Control Group: Medium with vehicle (DMSO).
-
LPS Group: Medium with LPS (e.g., 1 µg/mL).
-
LPS + this compound Groups: Medium with LPS and varying concentrations of this compound.
-
-
Incubate the plate for another 24 hours.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Measurement by ELISA:
-
Quantify the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the collected supernatants using commercially available ELISA kits.[2][10]
-
Follow the manufacturer's instructions for the ELISA procedure precisely.[10][11][12][13] This typically involves coating a plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and finally, stopping the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in your samples by comparing their absorbance values to the standard curve generated from the known concentrations of the recombinant cytokine standards.
-
Experimental Workflow Diagram:
Conclusion
The provided protocols and information offer a robust framework for investigating the effects of this compound on cytokine production. By following these guidelines, researchers can generate reliable and reproducible data to further elucidate the immunomodulatory properties of this CB2 agonist and evaluate its therapeutic potential. It is recommended to perform dose-response and time-course experiments to fully characterize the effects of this compound.
References
- 1. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 3. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Modulation of Inflammatory Responses by a Cannabinoid-2–Selective Agonist after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CB2 receptor‐selective agonists as candidates for targeting infection, inflammation, and immunity in SARS‐CoV‐2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. protocols.io [protocols.io]
- 11. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Cytokine Elisa [bdbiosciences.com]
Troubleshooting & Optimization
SCH 336 Technical Support Center: Troubleshooting Aqueous Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address the challenges of SCH 336 insolubility in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A2: Precipitation of this compound upon addition to aqueous solutions is expected due to its likely lipophilic nature. This is a common issue with many small molecule compounds developed for biological research. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the compound may crash out of solution as it is no longer in a favorable solvent environment.
Q3: Is it acceptable to use a small amount of organic solvent, like DMSO, in my in vitro or in vivo experiment?
A3: Yes, it is a common and accepted practice to use a small percentage of an organic co-solvent to dissolve compounds for biological assays. For in vitro studies, the final concentration of DMSO is typically kept below 1% (v/v), and often below 0.5%, to minimize solvent-induced cellular toxicity or off-target effects.[2] For in vivo studies, the formulation will depend on the route of administration and requires careful consideration of the solvent's tolerability in the animal model.
Troubleshooting Guides
Issue: this compound powder will not dissolve in my aqueous buffer.
-
Solution: Direct dissolution of this compound in aqueous buffers is not recommended. A stock solution in an appropriate organic solvent should be prepared first.
Issue: My this compound precipitates out of solution after diluting the DMSO stock in my aqueous buffer or cell culture medium.
-
Solution 1: Optimize the Dilution Method.
-
Perform a serial dilution of your high-concentration DMSO stock solution into the aqueous buffer.
-
Ensure rapid and thorough mixing immediately after adding the stock solution to the aqueous medium. Vortexing or vigorous pipetting can help.
-
Try adding the DMSO stock to the aqueous solution while the latter is being vortexed.
-
-
Solution 2: Reduce the Final Concentration of this compound.
-
The final concentration of this compound in your experiment may be above its limit of solubility in the aqueous medium (even with a small amount of DMSO). Try testing a lower final concentration.
-
-
Solution 3: Use a Fresh, High-Quality Organic Solvent.
-
DMSO is hygroscopic, meaning it absorbs water from the atmosphere. The presence of water in your DMSO stock can significantly reduce the solubility of lipophilic compounds.[1] Use freshly opened, high-purity, anhydrous DMSO to prepare your stock solutions.
-
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (185.31 mM) | Requires sonication for complete dissolution.[1] |
| This compound | Aqueous Solutions | Poorly soluble | Specific data not available. Assumed to be low based on chemical properties and handling instructions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated pipette
-
Sonicator bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in the vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or up to 185.31 mM).
-
Cap the vial tightly.
-
Place the vial in a sonicator bath and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Dilutions for In Vitro Assays
-
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Determine the final concentration of this compound and the final percentage of DMSO for your experiment (e.g., 10 µM this compound with 0.1% DMSO).
-
Perform a serial dilution of the DMSO stock solution if necessary to achieve an intermediate concentration that can be easily diluted into the final aqueous solution.
-
Add the pre-warmed aqueous buffer or medium to your experimental vessel (e.g., well of a plate, tube).
-
Add the required volume of the this compound stock or intermediate dilution to the aqueous solution while gently vortexing or mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the final working solution immediately.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound insolubility.
References
Optimizing SCH 58261 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SCH 58261, a potent and selective A2A adenosine receptor antagonist, in in vitro assays. All information is presented to facilitate clear understanding and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SCH 58261?
A1: SCH 58261 is a potent and selective competitive antagonist of the adenosine A2A receptor.[1][2] It binds to the A2A receptor, preventing the binding of adenosine and other agonists, thereby blocking the downstream signaling cascade. The A2A receptor is a Gs protein-coupled receptor, and its activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels.[3][4][5] By blocking this receptor, SCH 58261 inhibits the production of cAMP that would be induced by A2A receptor agonists.
Q2: What is the typical concentration range for SCH 58261 in in vitro assays?
A2: The optimal concentration of SCH 58261 depends on the specific assay and cell type. For receptor binding assays, the Ki (inhibition constant) is in the low nanomolar range, typically around 1.3 nM to 2.3 nM.[6] For cell-based functional assays, such as measuring the inhibition of agonist-induced cAMP accumulation, concentrations ranging from 10 nM to 1 µM are commonly used.[7] In cell viability and proliferation assays, a broader range from 10 nM to 25 µM has been reported, with incubation times varying from hours to several days.[2][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I dissolve and store SCH 58261?
A3: SCH 58261 is soluble in DMSO, with stock solutions of up to 100 mM being possible.[6] It is practically insoluble in water and ethanol.[6] For long-term storage, the powdered form should be stored at -20°C for up to 3 years.[6][8] Stock solutions in DMSO can be stored at -80°C for up to 1 year, but repeated freeze-thaw cycles should be avoided.[6]
Q4: What are the key selectivity details for SCH 58261?
A4: SCH 58261 exhibits high selectivity for the A2A adenosine receptor over other adenosine receptor subtypes. It is approximately 323-fold more selective for A2A over A1, 53-fold over A2B, and 100-fold over A3 receptors.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of SCH 58261 in cell culture medium. | SCH 58261 has poor aqueous solubility. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to maintain solubility. Prepare intermediate dilutions of the DMSO stock in culture medium before adding to the final assay plate. Gentle warming and vortexing of the stock solution before dilution can also help.[2] |
| Inconsistent or no biological effect observed. | - Inactive compound.- Suboptimal concentration.- Cell line does not express A2A receptors or expresses them at very low levels.- Presence of high levels of endogenous adenosine in the culture medium. | - Verify the purity and activity of your SCH 58261 stock.- Perform a dose-response experiment to determine the optimal concentration.- Confirm A2A receptor expression in your cell line using techniques like RT-PCR, Western blot, or radioligand binding assays.- Consider using adenosine deaminase to degrade endogenous adenosine or co-incubate with an A2A receptor agonist to demonstrate the antagonistic effect. |
| Observed cytotoxicity at higher concentrations. | Off-target effects or solvent toxicity. | - Lower the concentration of SCH 58261.- Ensure the final DMSO concentration is not exceeding cytotoxic levels for your specific cell line.- Include a vehicle control (DMSO alone) at the same final concentration to assess solvent-related toxicity. |
| Variability between experimental replicates. | - Inaccurate pipetting of viscous DMSO stock.- Uneven cell seeding.- Edge effects in multi-well plates. | - Use positive displacement pipettes for accurate handling of DMSO stock solutions.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS to minimize evaporation and temperature gradients. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SCH 58261
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of SCH 58261 in DMSO.
-
Prepare serial dilutions of SCH 58261 in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing different concentrations of SCH 58261. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9][10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9][10]
-
Read the absorbance at 570 nm using a plate reader.[10]
Data Presentation
Table 1: Physicochemical Properties of SCH 58261
| Property | Value | Reference |
| Molecular Weight | 345.36 g/mol | |
| Formula | C₁₈H₁₅N₇O | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% | |
| Storage (Powder) | Store at RT (short-term), -20°C (long-term) | [6] |
Table 2: In Vitro Activity of SCH 58261
| Parameter | Species/System | Value | Reference |
| Ki (A2A Receptor) | Rat | 1.3 nM | |
| Ki (A2A Receptor) | Human (CHO cells) | 1.1 nM | [6] |
| IC₅₀ (A2A Receptor) | Not specified | 15 nM | [2] |
| Cell Viability (H1975 cells) | 10 nM - 10 µM (7 days) | Concentration-dependent decrease | [2][7] |
| Cell Growth (CAF cells) | 25 µM (72 hours) | Inhibition | [2][7] |
Visualizations
References
- 1. SCH-58261 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. SCH 58261 | Adenosine Receptor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: SCH 336 Storage and Stability
This technical support center provides guidance on the proper storage and handling of SCH 336 to minimize degradation and ensure the integrity of your research. The following information is curated for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. The solvent should be anhydrous as the compound can be hygroscopic.[1] |
| -20°C | Up to 1 month | For short-term use.[1] |
Q2: What is the chemical structure of this compound and how does it influence its stability?
A2: this compound, with the CAS Number 447459-51-0, is chemically known as N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide. Its molecular formula is C₂₃H₂₅NO₈S₃.
The presence of multiple sulfonyl groups and aromatic rings makes the molecule susceptible to certain degradation pathways. The sulfonamide functional group, in particular, can be prone to hydrolysis under certain pH conditions. The aromatic rings can be targets for oxidative and photolytic degradation.
Q3: What are the primary degradation pathways for this compound?
A3: Based on its sulfonamide structure, this compound is potentially susceptible to the following degradation pathways:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond can occur, particularly under acidic or basic conditions. Sulfonamides are generally more stable at neutral to slightly alkaline pH.
-
Oxidation: The sulfur atoms in the sulfonyl groups and the electron-rich aromatic rings can be susceptible to oxidation, especially in the presence of oxidizing agents or peroxides.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule. Compounds with multiple aromatic rings can be photosensitive.
Q4: How can I prevent the degradation of this compound in my experiments?
A4: To prevent degradation, adhere to the following best practices:
-
Storage: Always store this compound according to the recommended conditions. For solutions, use anhydrous solvents and store in tightly sealed containers at or below -20°C.
-
Handling: Minimize the exposure of this compound solutions to ambient light and temperature. Prepare solutions fresh for each experiment whenever possible. If you need to store solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.
-
pH Control: When working with aqueous buffers, maintain a pH range where sulfonamides are most stable (typically near neutral or slightly alkaline). Avoid strongly acidic or basic conditions for prolonged periods.
-
Inert Atmosphere: For long-term storage of the solid, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, humidity control). 2. Prepare a fresh stock solution from solid material. 3. Perform a quality control check of the new stock (e.g., by HPLC) to confirm concentration and purity. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Review the experimental conditions (pH, temperature, light exposure). 2. Compare the chromatogram with a freshly prepared standard. 3. Consider performing a forced degradation study to identify potential degradation products. |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation. | 1. Ensure the solvent is appropriate and of high purity. 2. Check for solvent evaporation from the container. 3. Briefly sonicate the solution to aid in re-dissolving. If precipitation persists, prepare a fresh solution. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation for each condition.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Interpreting Unexpected Results with SCH 336 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving the CB2 receptor inverse agonist, SCH 336.
Frequently Asked Questions (FAQs)
Q1: I treated my CB2-expressing cells with this compound and observed an increase in cAMP levels. I expected a decrease or no change. Is this an off-target effect?
This is a common and important observation that is likely due to the pharmacological nature of this compound as an inverse agonist , not necessarily an off-target effect. The Cannabinoid Receptor 2 (CB2) is a Gi/o-coupled receptor. This means that in its basal state, the receptor can have some level of constitutive activity, leading to a suppression of adenylyl cyclase and a reduction in intracellular cAMP levels.
An inverse agonist like this compound binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this constitutive activity. By reducing the basal suppression of adenylyl cyclase, this compound can lead to an increase in cAMP levels, especially in systems with high receptor expression or significant constitutive activity. In contrast, a neutral antagonist would bind to the receptor and block the binding of an agonist, but would not affect the receptor's basal activity.
Below is a troubleshooting guide to confirm if the observed cAMP increase is due to the inverse agonism of this compound.
Troubleshooting Guide: Unexpected Increase in cAMP Levels
Issue: Increased cAMP levels upon this compound treatment in CB2-expressing cells.
1. Was the constitutive activity of the CB2 receptor in your cell line assessed?
-
Guidance: Cell lines with high expression levels of GPCRs, like the CB2 receptor, can exhibit significant constitutive (agonist-independent) activity. This is the baseline activity that an inverse agonist will inhibit.
-
Recommendation: To test for constitutive activity, compare the basal cAMP levels in your CB2-expressing cell line to a parental cell line that does not express the CB2 receptor. Higher constitutive activity in the CB2-expressing line will manifest as lower basal cAMP levels compared to the parental line.
2. Have you confirmed the identity and purity of your this compound compound?
-
Guidance: It is crucial to ensure that the compound you are using is indeed this compound and is of high purity. Contamination with an agonist for a Gs-coupled receptor could lead to an increase in cAMP.
-
Recommendation: Verify the compound's identity and purity via methods such as HPLC and mass spectrometry, as stated on the certificate of analysis from your supplier.
3. Are you using appropriate controls in your experiment?
-
Guidance: Proper controls are essential to interpret your results correctly.
-
Recommendation:
-
Vehicle Control: To determine the baseline cAMP level.
-
Forskolin Control: Forskolin directly activates adenylyl cyclase and will cause a large increase in cAMP, confirming that the downstream signaling pathway is functional in your cells.
-
Known CB2 Agonist Control (e.g., CP55,940): This should decrease cAMP levels, confirming the expected Gi-coupled response.
-
Parental Cell Line Control: As mentioned above, to assess CB2-specific effects.
-
Data Presentation: Expected vs. Unexpected cAMP Assay Results
The following tables present hypothetical data to illustrate the expected outcome for an inverse agonist versus a potentially misinterpreted "unexpected" result.
Table 1: Expected Results for a CB2 Inverse Agonist in a cAMP Assay
| Treatment Condition | Cell Line | Normalized cAMP Level (Mean ± SD) | Interpretation |
| Vehicle | CB2-expressing | 1.00 ± 0.12 | Basal cAMP level with constitutive CB2 activity. |
| This compound (1 µM) | CB2-expressing | 1.52 ± 0.15 | Increased cAMP due to inhibition of constitutive activity. |
| CP55,940 (1 µM) | CB2-expressing | 0.45 ± 0.08 | Decreased cAMP due to agonist stimulation of Gi signaling. |
| Forskolin (10 µM) | CB2-expressing | 15.3 ± 1.8 | Maximal adenylyl cyclase activation. |
| Vehicle | Parental | 1.35 ± 0.14 | Higher basal cAMP due to lack of CB2 constitutive activity. |
Table 2: Example of "Unexpected" Results Requiring Troubleshooting
| Treatment Condition | Cell Line | Normalized cAMP Level (Mean ± SD) | Possible Cause & Next Step |
| This compound (1 µM) | CB2-expressing | 5.8 ± 0.5 | The magnitude of the increase is much higher than expected for inverse agonism alone. Could indicate off-target agonism of a Gs-coupled receptor. Perform a dose-response curve and test in the parental cell line. |
| CP55,940 (1 µM) | CB2-expressing | 1.1 ± 0.1 | The known agonist has no effect. This suggests a problem with the cell line (e.g., loss of functional CB2 expression or Gi coupling) or the agonist itself. Verify receptor expression and agonist integrity. |
Experimental Protocols
Key Experiment: cAMP Functional Assay
This protocol describes a method to measure changes in intracellular cAMP levels in response to treatment with this compound.
1. Cell Culture and Plating:
- Culture CB2-expressing cells (e.g., CHO-CB2) and a parental control cell line in appropriate media.
- Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 18-24 hours.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- On the day of the assay, prepare serial dilutions of this compound and control compounds (e.g., CP55,940, Forskolin) in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
3. Assay Procedure:
- Wash the cells once with pre-warmed assay buffer.
- Add the diluted compounds to the respective wells.
- Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for modulation of adenylyl cyclase.
- Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
4. Data Analysis:
- Normalize the data to the vehicle control.
- Plot the normalized cAMP levels against the log concentration of the compounds.
- For agonists/inverse agonists, fit the data to a sigmoidal dose-response curve to determine EC50 values.
Visualizations
Caption: Canonical CB2 signaling and the effect of an inverse agonist.
Caption: Troubleshooting workflow for unexpected cAMP increase.
Technical Support Center: Overcoming Off-Target Effects of SCH 336
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of SCH 336, a selective CB2 receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1] Its primary mechanism of action is to bind to and activate the CB2 receptor, which is primarily expressed in immune cells. This activation can lead to various cellular responses, including the inhibition of cell migration and a reduction in inflammatory responses.[1]
Q2: What are the known off-target effects of this compound?
A2: The most well-characterized off-target activity of this compound is its interaction with the Cannabinoid Receptor 1 (CB1).[1] While it is approximately 100-fold more selective for CB2, at higher concentrations, it can also activate the CB1 receptor, which is predominantly found in the central nervous system and can lead to psychoactive effects.[1] Further uncharacterized off-target effects on other proteins, such as kinases or other G-protein coupled receptors, are possible and should be experimentally evaluated.
Q3: How can I minimize the risk of off-target effects in my experiments from the outset?
A3: Proactive measures can significantly reduce the impact of off-target effects. These include:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[2]
-
Use of Control Compounds: Include a structurally related but inactive compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold of this compound itself.[2]
-
Genetic Knockdown/Knockout: Whenever possible, confirm your findings by using techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target (CB2).[2] If the observed effect persists in the absence of the CB2 receptor, it is likely due to an off-target interaction.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound that may be attributable to off-target effects.
Problem 1: I am observing a cellular phenotype that is inconsistent with known CB2 receptor signaling.
-
Possible Cause: The observed effect may be due to the engagement of an unknown off-target protein.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Problem 2: I am observing significant cellular toxicity at concentrations where I expect to see specific CB2 agonism.
-
Possible Cause: The toxicity may be a result of this compound interacting with an off-target protein that regulates essential cellular pathways.[2]
-
Solution:
-
Determine the Therapeutic Window: Perform a dose-response curve for both the desired CB2-mediated effect and for cellular toxicity (e.g., using a cell viability assay like MTT or CellTiter-Glo). This will help you determine the concentration range where you observe the on-target effect without significant toxicity.
-
Employ a Cellular Thermal Shift Assay (CETSA): This technique can help identify which proteins are being engaged by this compound in intact cells at the toxic concentrations.[2] A shift in the thermal stability of a protein upon drug binding indicates a direct interaction.
-
Use a Structurally Unrelated CB2 Agonist: Compare the effects of this compound with another CB2 agonist that has a different chemical scaffold. If the toxicity is not observed with the alternative agonist, it is more likely to be an off-target effect specific to the chemical structure of this compound.
-
Problem 3: My results with this compound are inconsistent across different cell lines.
-
Possible Cause: The expression levels of the on-target receptor (CB2) or potential off-target proteins may vary between different cell lines.[2]
-
Solution:
-
Quantify Receptor Expression: Use techniques like qPCR or Western blotting to quantify the expression levels of both CB1 and CB2 receptors in the cell lines you are using.
-
Correlate Expression with Potency: Correlate the expression levels of the CB2 receptor with the potency of this compound in each cell line. A strong correlation suggests the effect is on-target.
-
Proteomic Profiling: If inconsistencies persist, consider a broader proteomic analysis of your cell lines to identify other potential off-target proteins whose expression levels correlate with the observed phenotypic differences.
-
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| Human CB2 Receptor | Ki | 1.8 nM | [1] |
| Human CB2 Receptor | EC50 | 2 nM | [1] |
| Human CB1 Receptor | EC50 | 200 nM | [1] |
| Selectivity | CB1/CB2 | ~100-fold | [1] |
Table 2: Hypothetical Off-Target Kinase Screening Profile of this compound at 1 µM
| Kinase | % Inhibition | Potential Implication |
| Kinase A | 85% | May affect Pathway X |
| Kinase B | 62% | May affect Pathway Y |
| Kinase C | 15% | Likely not significant |
| Kinase D | 8% | Likely not significant |
This table is for illustrative purposes to show what data from a kinase panel screen might look like.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established methodologies to assess the engagement of a target protein by a ligand in a cellular environment.[2]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein (e.g., CB2) and a control protein (e.g., Actin)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1 hour) under normal culture conditions.[2]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lysate Preparation: Lyse the cells by freeze-thaw cycles or sonication.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[2]
-
Pelleting: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.[2]
-
Analysis: Analyze the amount of soluble target protein remaining in the supernatant by SDS-PAGE and Western blotting. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for a receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CB1 or CB2)
-
Radiolabeled ligand with known affinity for the receptor (e.g., [3H]CP55,940)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd), and the various concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: On-target (CB2) vs. potential off-target (CB1) signaling of this compound.
References
Cell viability issues with high concentrations of SCH 336.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of SCH 336.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective CB2 receptor inverse agonist, with a Ki of 1.8 nM and an EC50 of 2 nM.[1] It exhibits 100-fold selectivity for the CB2 receptor over the CB1 receptor. Unlike an agonist which activates a receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response. In the case of the CB2 receptor, which is coupled to Gαi/o proteins, activation by an agonist typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound stabilizes the inactive state of the CB2 receptor, which can lead to an increase in cAMP levels, particularly in systems with constitutive receptor activity.[2][3]
Q2: I am observing decreased cell viability at high concentrations of this compound. Is this expected?
While direct studies on the cytotoxicity of this compound are limited, it is plausible to observe decreased cell viability at high concentrations. Cannabinoid receptor ligands, including both agonists and inverse agonists, have been shown to induce cytotoxicity and apoptosis in various cell types, often in a concentration-dependent manner. These effects can be particularly pronounced in cancer cell lines. For instance, other cannabinoid compounds have demonstrated cytotoxic effects in the micromolar (µM) concentration range. Therefore, it is crucial to determine the optimal concentration of this compound for your specific cell line and experimental conditions through a dose-response study.
Q3: What are the typical concentrations of cannabinoids used in cell culture experiments?
The effective concentration of cannabinoid ligands in cell culture can vary widely depending on the specific compound, cell type, and the biological endpoint being measured. Generally, concentrations ranging from nanomolar (nM) to the low micromolar (µM) range are used. For example, studies with the synthetic cannabinoid JWH-018 have used concentrations from 5 to 150 µM.[4] It is recommended to perform a concentration-response curve to determine the optimal, non-toxic concentration for your experiments.
Q4: How can I be sure that the observed effects on cell viability are specific to CB2 receptor activity?
To confirm that the effects of this compound are mediated by the CB2 receptor, you can perform several control experiments:
-
Use a CB2 Receptor Antagonist: Co-treatment with a selective CB2 receptor neutral antagonist should block the effects of this compound.
-
Use a Cell Line Lacking CB2 Receptors: If the effect is CB2-dependent, it should not be observed in a cell line that does not express the CB2 receptor.
-
Gene Knockdown/Knockout: Silencing the expression of the CB2 receptor using techniques like siRNA or CRISPR/Cas9 should abrogate the effects of this compound.
Troubleshooting Guide: Cell Viability Issues with this compound
This guide provides a step-by-step approach to troubleshoot and address unexpected cell death when using high concentrations of this compound.
Problem: Significant Decrease in Cell Viability
Possible Cause 1: High Concentration Leading to Off-Target Effects or General Cytotoxicity
Even highly selective compounds can exhibit off-target effects at high concentrations.
-
Solution:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from low nM to high µM) to identify the concentration at which cell viability begins to decline.
-
Determine the IC50: Calculate the half-maximal inhibitory concentration (IC50) for your cell line to quantify the cytotoxic potential of this compound.
-
Select a Working Concentration: Choose a concentration for your experiments that is well below the cytotoxic range but still effective for your intended purpose.
-
Possible Cause 2: Solvent Toxicity
This compound is typically dissolved in an organic solvent like DMSO. High concentrations of the solvent can be toxic to cells.
-
Solution:
-
Solvent Control: Include a vehicle control in your experiments where cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Minimize Solvent Concentration: Keep the final concentration of the solvent in your cell culture medium as low as possible (typically below 0.1% v/v).
-
Possible Cause 3: CB2 Receptor-Mediated Apoptosis
As an inverse agonist, this compound may trigger signaling pathways that lead to programmed cell death (apoptosis) in certain cell types.
-
Solution:
-
Apoptosis Assays: Perform assays to detect markers of apoptosis, such as caspase activation (e.g., Caspase-3/7 assay) or DNA fragmentation (e.g., TUNEL assay).
-
Investigate Signaling Pathways: Analyze the activation of key signaling molecules involved in apoptosis, such as the Bcl-2 family proteins or p53.
-
Experimental Workflow for Troubleshooting
Data Summary
| Cannabinoid Compound | Cell Line | Assay | IC50 / Effect | Reference |
| CB2 Agonist (GW833972A) | HT-29 | Cell Viability | IC50 = 24.92 ± 6.99 µM | Mol Cell Biochem (2021) |
| JWH-018 | SH-SY5Y | MTT, NRU, LDH | No significant decrease in viability up to 150 µM | PubMed Central (2020)[4] |
| Δ9-THC | TM4 Sertoli cells | MTT | Significant viability decrease starting at 1 µM | PubMed Central (2023)[5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial activity.[6][7]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathways
CB2 Receptor Signaling
The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.
Note: As an inverse agonist, this compound would stabilize the inactive state of the CB2 receptor, leading to a decrease in the inhibition of adenylate cyclase and consequently an increase in cAMP levels in cells with constitutive receptor activity. This is the opposite effect of a CB2 agonist.
References
- 1. SCH-336 | Cannabinoid Receptor | TargetMol [targetmol.com]
- 2. What are CB2 inverse agonists and how do they work? [synapse.patsnap.com]
- 3. Cannabinoid Receptor 2 (CB2) Inverse Agonist SMM-189 Induces Expression of Endogenous CB2 and Protein Kinase A That Differentially Modulates the Immune Response and Suppresses Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Site Characterization of AM1336, a Novel Covalent Inverse Agonist at Human Cannabinoid 2 Receptor, Using Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of cell viability and expression profile of growth factors in mouse Sertoli cells exposed to Delta-9-tetrahydrocannabinol: a mechanistic insight into the cannabinoid-induced testicular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Navigating Experiments with SCH 336: A Technical Support Guide to Minimize Variability
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and optimizing experiments involving the selective CB2 receptor ligand, SCH 336.
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to address common sources of variability when working with this compound. By offering clear, actionable solutions and in-depth methodological guidance, this resource aims to enhance experimental reproducibility and accelerate research and development.
Frequently Asked Questions (FAQs)
A quick reference for common queries regarding the use of this compound.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and selective ligand for the Cannabinoid Receptor 2 (CB2). It is often described as an inverse agonist, meaning it can reduce the basal activity of constitutively active CB2 receptors. However, some studies also refer to it as an agonist, indicating it can activate the receptor to produce a biological response. This dual characterization is a crucial factor to consider in experimental design and data interpretation. |
| What is the selectivity profile of this compound? | This compound exhibits a high degree of selectivity for the CB2 receptor over the CB1 receptor, with a reported 100-fold greater affinity for CB2.[1] |
| What are the recommended solvent and storage conditions for this compound? | This compound is highly soluble in DMSO, with stock solutions of up to 100 mM being achievable. For long-term storage, it is recommended to store the lyophilized powder at -20°C and reconstituted solutions in aliquots at -80°C to minimize freeze-thaw cycles. |
| What are potential off-target effects of this compound? | While this compound is highly selective for CB2, like many synthetic cannabinoid ligands, the possibility of off-target effects should be considered, especially at higher concentrations. These could include interactions with other G protein-coupled receptors (GPCRs). It is advisable to include appropriate controls to assess potential off-target effects in your experimental system. |
Troubleshooting Guides
Direct answers to specific issues that may arise during your experiments.
Issue 1: Inconsistent results in cell-based functional assays (e.g., cAMP, GTPγS).
Potential Cause & Solution
-
Variability in Receptor Expression: The level of CB2 receptor expression can significantly impact the magnitude of the response.
-
Troubleshooting Step: Regularly verify receptor expression levels in your cell line using techniques like qPCR or Western blot. Ensure consistent cell passage numbers are used for experiments.
-
-
Agonist vs. Inverse Agonist Activity: The conflicting reports of this compound as both an agonist and an inverse agonist can lead to confusion. The observed effect may depend on the basal activity of the CB2 receptor in your specific cell line.
-
Troubleshooting Step: To determine if this compound is acting as an inverse agonist, your assay system must have some level of constitutive (basal) receptor activity. If no basal activity is present, an inverse agonist will appear as a neutral antagonist.
-
-
Compound Stability and Solubility: Poor solubility or degradation of this compound in aqueous assay buffers can lead to variable effective concentrations.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%).
-
-
Assay-Specific Variability: Factors such as incubation times, temperature, and reagent quality can introduce variability.
-
Troubleshooting Step: Strictly adhere to a standardized protocol. Optimize and validate assay parameters, including incubation times and reagent concentrations, for your specific experimental setup.
-
Issue 2: High background or low signal-to-noise ratio in binding assays.
Potential Cause & Solution
-
Non-Specific Binding: this compound, being a hydrophobic molecule, may bind non-specifically to plasticware or other cellular components.
-
Troubleshooting Step: Include a non-specific binding control in your assay (e.g., a high concentration of a known CB2 ligand). Consider using low-binding plates and adding a small amount of a non-ionic detergent like BSA to the assay buffer.
-
-
Radioligand Issues: Degradation or improper concentration of the radioligand can affect assay performance.
-
Troubleshooting Step: Use a fresh batch of radioligand and accurately determine its concentration. Optimize the radioligand concentration to achieve a good balance between specific and non-specific binding.
-
Issue 3: Inconsistent results in in vivo studies.
Potential Cause & Solution
-
Compound Formulation and Administration: Improper formulation can lead to poor bioavailability and inconsistent exposure.
-
Troubleshooting Step: Develop a stable and consistent vehicle formulation for this compound. Common vehicles for in vivo administration of hydrophobic compounds include a mixture of DMSO, Tween 80, and saline. Ensure the formulation is homogenous before each administration.
-
-
Animal-to-Animal Variability: Biological differences between animals can contribute to variability in response.
-
Troubleshooting Step: Use a sufficient number of animals per group to achieve statistical power. Randomize animals into treatment groups and ensure consistent handling and environmental conditions.
-
-
Pharmacokinetics and Dosing: The timing and dose of this compound administration can significantly influence the outcome.
-
Troubleshooting Step: Conduct pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model and experimental endpoint.
-
Quantitative Data Summary
A compilation of key quantitative data for this compound to aid in experimental design and data comparison.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 1.8 nM | Sf9 cells expressing human CB2 | [1] |
| Functional Potency (EC50) - GTPγS | 2 nM | Membranes from cells with human CB2 | [1] |
| Functional Potency (EC50) - CB1 | 200 nM | Membranes from cells with human CB1 | [1] |
| Migration Inhibition (IC50) | 34 nM | BaF3/CB2 cells (migration towards 2-AG) | [1] |
| In Vivo Efficacy | 0.02 - 2.0 mg/kg (i.p.) | Mouse model of leukocyte migration | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound.
Cell Migration Assay (Boyden Chamber)
This protocol is adapted for assessing the inhibitory effect of this compound on leukocyte migration.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Chemoattractant (e.g., 100 nM 2-arachidonoylglycerol, 2-AG)
-
BaF3/CB2 cells (or other relevant leukocyte cell line)
-
This compound
-
Serum-free cell culture medium
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Preparation:
-
Coat the underside of the Boyden chamber membrane with a suitable extracellular matrix protein if required for your cell type.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in serum-free medium.
-
Prepare the chemoattractant solution in serum-free medium.
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower chamber of the Boyden apparatus.
-
Resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Add the cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for a predetermined time (e.g., 4-6 hours), allowing for cell migration.
-
-
Analysis:
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB2 receptor.
Materials:
-
Membranes from cells expressing the human CB2 receptor
-
[³⁵S]GTPγS (radiolabeled GTP analog)
-
GDP (Guanosine diphosphate)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4)
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing cell membranes, GDP, and the desired concentration of this compound or vehicle control in assay buffer.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to the reaction mixture to initiate the binding reaction.
-
-
Incubation:
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
-
Termination of Reaction:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS).
-
cAMP Accumulation Assay (for Inverse Agonist Activity)
This assay measures the ability of this compound to increase cAMP levels by inhibiting the constitutive activity of the CB2 receptor.
Materials:
-
Cells expressing the human CB2 receptor (e.g., CHO or HEK293 cells)
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or other detection methods)
-
Cell culture medium
Procedure:
-
Cell Plating:
-
Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with this compound or vehicle control for a specific duration.
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
-
Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
An inverse agonist will cause an increase in cAMP levels in the presence of forskolin compared to forskolin alone.
-
Visualizing Experimental Workflows and Pathways
To further clarify experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for a Boyden chamber cell migration assay.
Caption: Simplified CB2 receptor signaling pathway.
Caption: Logical troubleshooting flow for inconsistent results.
References
Validation & Comparative
A Comparative Analysis of SCH 336 and Other Cannabinoid Receptor 2 (CB2) Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cannabinoid receptor 2 (CB2) selective inverse agonist, SCH 336, with other prominent CB2 ligands. The following sections present quantitative binding affinity data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in the selection of appropriate research tools.
Data Presentation: Comparative Binding Affinity of CB2 Ligands
The selectivity of a ligand for its target receptor over other receptors is a critical parameter in drug development, as it can significantly impact the therapeutic window and side-effect profile. The table below summarizes the binding affinities (Ki in nM) of this compound and other commonly used CB2 ligands for both the human CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity. The selectivity index is calculated as the ratio of Ki (CB1) / Ki (CB2), where a higher value signifies greater selectivity for the CB2 receptor.
| Ligand | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Ligand Type |
| This compound | ~200 (EC50)[1] | 1.8[1] | ~111 | Inverse Agonist[2] |
| HU-308 | >10,000[3][4] | 22.7[3][4] | >440 | Agonist[3][4] |
| JWH-133 | 677[5][6] | 3.4[5][6][7] | ~199 | Agonist[7] |
| AM-1241 | 280[8][9] | 3.4 - 7[8][9][10][11] | ~40-82 | Agonist[8][11] |
| GW-405833 | 4772[12] | 3.92[12] | ~1217 | Agonist[12] |
| CP-55,940 | 0.6 - 5.0 | 0.7 - 2.6 | ~1 | Agonist |
| WIN-55,212-2 | 1.9[13] | ~3.3-62.3 | ~0.03-10 | Agonist[13][14] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the binding and functional activity of CB2 receptor ligands.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.
Materials:
-
Membranes from cells expressing the human CB2 receptor (e.g., CHO or HEK-293 cells).
-
Radioligand: [3H]CP-55,940.
-
Test compounds (e.g., this compound and other CB2 ligands).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.25% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the radioligand [3H]CP-55,940 in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare the cell membrane suspension in the assay buffer to a final concentration of 5-10 µg of protein per well.
-
-
Assay Setup:
-
In a 96-well microplate, add in the following order:
-
50 µL of assay buffer for total binding or 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM WIN-55,212-2) for non-specific binding.
-
50 µL of the test compound at various concentrations.
-
50 µL of [3H]CP-55,940 at a final concentration close to its Kd value (e.g., 0.5-1 nM).
-
50 µL of the cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB2 receptor upon ligand binding. Agonists will stimulate [35S]GTPγS binding, while inverse agonists will decrease basal [35S]GTPγS binding.
Materials:
-
Membranes from cells expressing the human CB2 receptor.
-
[35S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Pre-incubation:
-
Pre-incubate the cell membranes with GDP (e.g., 10 µM) on ice for at least 15 minutes to ensure all G-proteins are in the inactive, GDP-bound state.
-
-
Assay Setup:
-
In a 96-well plate, add:
-
Assay buffer.
-
Test compound at various concentrations.
-
Cell membrane suspension (2-10 µg protein/well).
-
-
-
Initiation of Reaction:
-
Add [35S]GTPγS to a final concentration of 0.05-0.1 nM to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the Emax (maximum effect).
-
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity upon activation of the Gi/o-coupled CB2 receptor by an agonist, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Inverse agonists will increase cAMP levels.
Materials:
-
Whole cells expressing the human CB2 receptor (e.g., CHO or HEK-293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture and Plating:
-
Culture the cells to an appropriate confluency and seed them into 96-well plates.
-
-
Pre-treatment:
-
Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 20-30 minutes at 37°C to prevent the degradation of cAMP.
-
-
Compound Addition:
-
Add the test compounds at various concentrations to the cells.
-
-
Stimulation:
-
Add forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration to determine the EC50/IC50 and Emax values.
-
Mandatory Visualizations
CB2 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the CB2 receptor upon ligand binding.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Step-by-step workflow for a radioligand competition binding assay.
References
- 1. SCH-336 | Cannabinoid Receptor | TargetMol [targetmol.com]
- 2. Sch.336 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 14. The CB2 cannabinoid agonist AM-1241 prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis when initiated at symptom onset - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Cannabinoid Receptor 2 Modulation: A Comparative Analysis of Inverse Agonists
A critical review of available scientific literature indicates that SCH 336 is predominantly characterized as a potent and selective CB2 receptor agonist, contrary to the premise of validating its inverse agonist activity. This guide, therefore, pivots to an objective comparison of two well-established CB2 receptor inverse agonists, SR144528 and AM630, providing researchers, scientists, and drug development professionals with essential data and protocols to evaluate their performance in modulating the constitutively active endocannabinoid system.
The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR), plays a crucial role in regulating immune response, inflammation, and pain. Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist binds to the same receptor and reduces its basal, or constitutive, activity. This comparison guide delves into the validation of the inverse agonist activity of SR144528 and AM630, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of CB2 Receptor Inverse Agonists
The following table summarizes the key quantitative data for SR144528 and AM630, offering a direct comparison of their binding affinity and functional potency at the CB2 receptor.
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Potency (IC50/EC50) | Selectivity (over CB1) |
| SR144528 | CB2 | 0.6 nM[1] | Not explicitly stated in search results | >700-fold |
| AM630 | CB2 | 31.2 nM[2] | 76.6 nM (inhibition of [35S]GTPγS binding)[2] | 165-fold[2][3] |
Experimental Protocols for Validating Inverse Agonist Activity
The determination of inverse agonist activity relies on a series of well-defined in vitro assays. Below are the detailed protocols for the key experiments cited in the characterization of SR144528 and AM630.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to the target receptor.
-
Cell Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor are utilized.
-
Radioligand: [3H]-CP55,940, a potent cannabinoid agonist, is commonly used as the radioligand.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]-CP55,940 and varying concentrations of the test compound (e.g., SR144528 or AM630).
-
Allow the binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the G protein activation upon receptor binding. Inverse agonists decrease the basal level of G protein activation.
-
Cell Preparation: Membranes from cells expressing the CB2 receptor are used.
-
Reagents: [35S]GTPγS (a non-hydrolyzable GTP analog) and GDP.
-
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations.
-
Add [35S]GTPγS to initiate the binding reaction.
-
Incubate to allow for G protein activation and binding of [35S]GTPγS.
-
Terminate the reaction and separate the membrane-bound [35S]GTPγS by filtration.
-
Measure the radioactivity of the filters.
-
-
Data Analysis: The EC50 value for the inhibition of basal [35S]GTPγS binding is determined. This reflects the potency of the inverse agonist.
Cyclic AMP (cAMP) Functional Assay
This assay measures the downstream effect of G protein activation, specifically the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cAMP levels. Inverse agonists will increase the level of cAMP by reducing the constitutive activity of the Gi/o-coupled CB2 receptor.
-
Cell Culture: Whole cells (e.g., CHO) transfected with the CB2 receptor are used.
-
Procedure:
-
Incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Treat the cells with forskolin to stimulate adenylyl cyclase and increase cAMP production.
-
Add the test compound at various concentrations. An agonist would inhibit the forskolin-stimulated cAMP accumulation, while an inverse agonist would enhance it or reverse the effect of an agonist.[2][4]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA-based or fluorescence-based).
-
-
Data Analysis: The concentration-response curve is plotted to determine the effect of the compound on cAMP levels. For an inverse agonist, an EC50 value for the enhancement of forskolin-stimulated cAMP levels can be calculated.[2]
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts and procedures discussed, the following diagrams have been generated.
Caption: CB2 receptor signaling and inverse agonist mechanism of action.
References
- 1. SR-144,528 - Wikipedia [en.wikipedia.org]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AM-630 - Wikipedia [en.wikipedia.org]
- 4. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CB2 Receptor Blockade: SCH 336 versus AM630
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist is critical for the accurate investigation of cannabinoid receptor 2 (CB2) signaling pathways. This guide provides a comprehensive comparison of two commonly employed CB2 receptor ligands, SCH 336 and AM630, focusing on their performance in blocking CB2 receptor activity. This analysis is supported by experimental data, detailed methodologies, and visual representations of key concepts.
A crucial point of clarification is the pharmacological nature of this compound. While some initial sources may categorize it as an agonist, a definitive classification from reputable pharmacological suppliers identifies this compound as a highly potent and selective CB2 inverse agonist. This guide will proceed with this established profile, comparing it with the well-characterized CB2 inverse agonist, AM630. Both compounds, by virtue of their inverse agonist activity, are effective tools for blocking basal and agonist-induced CB2 receptor signaling.
Quantitative Comparison of this compound and AM630
The following tables summarize the key quantitative parameters for this compound and AM630, providing a direct comparison of their binding affinity and functional potency at the CB2 receptor.
| Parameter | This compound | AM630 | Receptor/Assay Condition |
| Binding Affinity (Ki) | 1.8 nM[1] | 31.2 nM[2][3][4] | Human CB2 receptor, [³H]CP55,940 displacement |
| Selectivity | >100-fold for CB2 over CB1[1] | 165-fold for CB2 over CB1[2][3][4] |
Table 1: Binding Affinity and Selectivity. This table highlights the binding characteristics of this compound and AM630 for the CB2 receptor. Lower Ki values indicate higher binding affinity.
| Functional Assay | Parameter | This compound | AM630 | Assay Details |
| GTPγS Binding | EC50 | 2 nM (as agonist)[1] | 76.6 nM (inhibition)[2][3][4] | Membranes from CB2-transfected cells |
| cAMP Production | Activity | Inverse Agonist | Inverse Agonist (enhanced forskolin-stimulated cAMP)[2][3][4] | CB2-transfected cells |
| β-Arrestin Recruitment | Activity | No data available | Low efficacy agonist[5] | HEK-mCB2 cells |
Table 2: Functional Activity. This table summarizes the functional effects of this compound and AM630 in common signal transduction assays. Note the conflicting report of this compound as an agonist in the GTPγS assay from one source, which contrasts with its established inverse agonist profile. AM630 demonstrates clear inverse agonism in G-protein dependent pathways but may act as a low-efficacy agonist in β-arrestin recruitment, highlighting its potential for functional selectivity.
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the canonical CB2 receptor signaling pathway and the points of intervention for inverse agonists like this compound and AM630.
Experimental Workflows
To aid in the design and interpretation of experiments, the following diagrams outline typical workflows for key functional assays used to characterize CB2 receptor antagonists.
Logic for Antagonist Selection
The choice between this compound and AM630 depends on the specific experimental requirements. The following diagram provides a logical framework for selecting the appropriate compound.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.
Materials:
-
Membranes from cells stably expressing human CB2 receptors (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]CP55,940
-
Test compounds: this compound or AM630
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds (this compound or AM630) in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand ([³H]CP55,940 at a concentration near its Kd), and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of an unlabeled CB2 agonist (e.g., CP55,940) to a set of wells.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of a ligand to modulate G-protein activation by the CB2 receptor. Inverse agonists will decrease the basal level of GTPγS binding.
Materials:
-
Membranes from cells stably expressing human CB2 receptors
-
[³⁵S]GTPγS
-
GDP
-
Test compounds: this compound or AM630
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 100 mM NaCl, 0.2 mM EDTA, pH 7.4
-
Scintillation proximity assay (SPA) beads (optional, for a homogeneous assay format)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60-90 minutes.
-
If using a filtration assay, terminate the reaction by rapid filtration through glass fiber filters and wash as described for the radioligand binding assay.
-
If using an SPA-based assay, add SPA beads and incubate to allow for proximity-based signal generation.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter or a suitable microplate reader for SPA.
-
Determine the effect of the test compound on basal GTPγS binding to assess inverse agonist activity.
cAMP Accumulation Assay
This assay measures the functional consequence of CB2 receptor activation on the downstream signaling molecule, cyclic AMP (cAMP). As CB2 receptors are Gi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Inverse agonists will increase cAMP levels in cells with constitutive receptor activity by reducing this basal inhibition.
Materials:
-
Whole cells stably expressing human CB2 receptors (e.g., CHO-K1 or HEK293)
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels)
-
Test compounds: this compound or AM630
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)
Procedure:
-
Seed the CB2-expressing cells in a microplate and allow them to adhere overnight.
-
Pre-treat the cells with the test compounds at various concentrations for a defined period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Determine the effect of the test compounds on forskolin-stimulated cAMP levels. An increase in cAMP levels in the presence of the test compound indicates inverse agonist activity.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the CB2 receptor upon ligand binding, a key event in receptor desensitization and an alternative signaling pathway.
Materials:
-
Cells engineered to express the CB2 receptor and a β-arrestin fusion protein that generates a detectable signal upon interaction (e.g., using enzyme fragment complementation, BRET, or FRET).
-
Test compounds: this compound or AM630
-
Agonist control (e.g., CP55,940)
-
Assay-specific detection reagents
Procedure:
-
Plate the engineered cells in a microplate.
-
Add the test compounds at various concentrations. To test for inverse agonism, incubate for a longer period (e.g., 6 hours) to observe a decrease in basal β-arrestin recruitment. To test for antagonism, pre-incubate with the test compound before adding a known agonist.
-
Incubate for the recommended time at 37°C.
-
Add the detection reagents according to the assay kit protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Analyze the data to determine the effect of the test compounds on β-arrestin recruitment.
Summary and Conclusion
Both this compound and AM630 are valuable tools for blocking CB2 receptor signaling through their inverse agonist activity.
-
This compound exhibits significantly higher binding affinity for the CB2 receptor, making it a more potent option for in vitro studies where high potency is desired. However, there is a lack of comprehensive publicly available data on its functional activity in various signaling pathways, particularly concerning β-arrestin recruitment.
-
AM630 is a well-characterized inverse agonist with a large body of supporting literature. While its binding affinity is lower than that of this compound, its selectivity for CB2 over CB1 is slightly higher. A key consideration for researchers is its documented ability to act as a low-efficacy agonist for β-arrestin recruitment, a phenomenon known as functional selectivity. This property could be either a confounding factor or a useful tool, depending on the experimental question.
The choice between this compound and AM630 should be guided by the specific needs of the experiment. For studies requiring maximal potency at the CB2 receptor, this compound is the superior choice based on its binding affinity. For researchers investigating G-protein-mediated signaling who wish to use a compound with a more extensive publication record, AM630 is a reliable option. However, if the experimental system is sensitive to β-arrestin signaling, the potential for AM630 to act as a low-efficacy agonist in this pathway must be considered. Further characterization of the functional selectivity profile of this compound would be beneficial for the research community.
References
- 1. SCH-336 | Cannabinoid Receptor | TargetMol [targetmol.com]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of SCH 23390: A Guide to G-Protein Coupled Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity of SCH 23390, a widely used dopamine D1 receptor antagonist, with other G-protein coupled receptors (GPCRs).
Note: Initial searches for "SCH 336" did not yield any specific compound information. It is highly probable that this was a typographical error and the intended compound was the well-characterized dopamine D1 receptor antagonist, SCH 23390. This guide will focus on the cross-reactivity profile of SCH 23390.
Comparative Binding Profile of SCH 23390
SCH 23390 is renowned for its high affinity and selectivity for the dopamine D1-like receptors (D1 and D5). However, like many pharmacological tools, it is not entirely devoid of interactions with other GPCRs. The following table summarizes the binding affinities (Ki) of SCH 23390 for various GPCRs, compiled from multiple studies. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM | Primary G-Protein Coupling |
| Dopamine D1 | 0.2 - 0.34 | Gs |
| Dopamine D5 | 0.3 | Gs |
| Serotonin 5-HT2A | 3.5 - 15 | Gq |
| Serotonin 5-HT2C | 4.8 - 20 | Gq |
| Serotonin 5-HT1C | High Affinity (exact Ki varies) | Gq |
| Dopamine D2 | > 1000 | Gi |
Experimental Methodologies for Assessing Cross-Reactivity
The determination of a compound's binding affinity and functional activity at various GPCRs relies on a suite of in vitro assays. Below are detailed protocols for two of the most common and informative assays used to generate the data presented above.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[1][2] This technique involves competing a non-radioactive test compound (e.g., SCH 23390) with a known radioactive ligand that has high affinity and specificity for the receptor of interest.
Experimental Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the target GPCR are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Reaction:
-
A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes in a 96-well plate.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.[3]
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G-proteins following agonist stimulation of a GPCR.[4][5][6] It can be used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Experimental Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the target GPCR are prepared.
-
Assay Reaction:
-
Cell membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
If the test compound is an agonist, it will activate the GPCR, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit of the associated G-protein.
-
To test for antagonist activity, the assay is performed in the presence of a known agonist for the receptor.
-
-
Separation and Detection:
-
The reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is measured. This is typically done by filtration or scintillation proximity assay (SPA).[5]
-
-
Data Analysis:
-
The amount of [35S]GTPγS binding is plotted against the concentration of the test compound.
-
For agonists, the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) are determined.
-
For antagonists, the IC50 (concentration that inhibits 50% of the agonist-stimulated response) is calculated.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow of a competitive radioligand binding assay.
Caption: A generalized G-protein coupled receptor signaling pathway.
By utilizing these standardized assays and understanding the potential for off-target interactions, researchers can more accurately interpret their findings and advance the development of more selective and effective therapeutic agents.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Reproducibility of Published Data on SCH 336: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published data on SCH 336, a potent and selective cannabinoid receptor 2 (CB2) agonist. The information is intended to assist researchers in evaluating the reproducibility of its reported biological activities and to compare its performance against other relevant compounds.
Quantitative Performance Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro assays. These values highlight its potency and selectivity for the CB2 receptor.
| Parameter | Value | Receptor | Cell Line/System |
| Binding Affinity (Ki) | 1.8 nM[1][2] | Human CB2 | Sf9 cell membranes[1][2] |
| Functional Potency (EC50) | 2 nM[1][2] | Human CB2 | Membranes containing hCB2[1] |
| 200 nM[1][2] | Human CB1 | Membranes containing hCB1[1][2] | |
| Inhibition of Cell Migration (IC50) | 34 nM[1][2] | Human CB2 | BaF3/CB2 cells[1][2] |
Selectivity Profile:
| Receptor Selectivity | Fold Difference |
| CB2 vs. CB1 | 100-fold[1] |
Key Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are outlines of the key assays used to characterize this compound.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) like CB2. Agonist binding to the receptor stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit of the G protein. The amount of incorporated radioactivity is proportional to the extent of receptor activation.
General Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., CHO or Sf9 cells transfected with human CB2).
-
Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl2, EDTA, and BSA.
-
Reaction Mixture: The reaction includes cell membranes, [35S]GTPγS, GDP, and the test compound (e.g., this compound) at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60-90 minutes).
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC50 values.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant.
General Protocol Outline:
-
Cell Culture: BaF3/CB2 cells (murine pro-B lymphocytes stably expressing the human CB2 receptor) are cultured in appropriate media.
-
Chemoattractant: A known chemoattractant for CB2-expressing cells, such as 2-arachidonoylglycerol (2-AG), is placed in the lower chamber of a Boyden chamber apparatus.
-
Cell Treatment: Cells are pre-incubated with various concentrations of the test compound (this compound) or vehicle control.
-
Migration: The treated cells are placed in the upper chamber, which is separated from the lower chamber by a porous membrane. The setup is incubated for several hours to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower side of the membrane is quantified, typically by staining and microscopy.
-
Data Analysis: The percentage of inhibition of migration is calculated for each concentration of the test compound, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling cascades and experimental procedures can aid in understanding the mechanism of action and the methods used for investigation.
Caption: Signaling pathway of this compound via the CB2 receptor.
Caption: Workflow for the in vitro characterization of this compound.
References
A Head-to-Head Comparison of SCH 336 and Other Selective CB2 Agonists in Immunomodulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cannabinoid receptor 2 (CB2) agonist SCH 336 with other prominent immunomodulatory agents in its class. The following sections detail the performance of these compounds, supported by experimental data, and provide comprehensive methodologies for key experiments.
The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune disorders. Unlike the CB1 receptor, which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found on immune cells.[1][2][3] Activation of the CB2 receptor is generally associated with immunosuppressive effects, making selective CB2 agonists attractive candidates for drug development.[1][4][5]
This guide focuses on this compound, a potent and selective CB2 agonist, and compares its immunomodulatory properties with other well-characterized selective CB2 agonists: JWH-133, AM1241, and GW405833.
Quantitative Comparison of CB2 Agonist Activity
The following table summarizes the in vitro binding affinity and functional potency of this compound and other selected CB2 agonists. This data is crucial for understanding the relative potency of these compounds in activating the CB2 receptor.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (CB1/CB2) | Key Immunomodulatory Effects | Reference |
| This compound | 1.8 | 2 | >100-fold | Inhibition of leukocyte migration and pulmonary eosinophilia.[6] | [6] |
| JWH-133 | 3.4 | 6.8 | ~200-fold | Suppression of T-cell activation and pro-inflammatory cytokine production.[7][8] | [7][8] |
| AM1241 | 3.4 | 12.9 | ~77-fold | Attenuation of microglial activation and reduction of inflammatory pain.[9][10] | [9][10] |
| GW405833 | 0.7 | 4.3 | ~140-fold | Anti-inflammatory properties in various models.[4] | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to the modulation of immune cell function. This diagram illustrates the key steps in this pathway.
Caption: CB2 receptor signaling cascade initiated by an agonist.
Experimental Workflow: In Vitro Receptor Binding Assay
This diagram outlines the steps involved in a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the CB2 receptor.
Caption: Workflow for a CB2 receptor binding assay.
Experimental Workflow: In Vivo Mouse Model of Allergic Asthma
This diagram illustrates a common in vivo model used to assess the anti-inflammatory effects of immunomodulators like this compound in the context of allergic airway inflammation.
Caption: Workflow for an in vivo allergic asthma model.
Detailed Experimental Protocols
Radioligand Binding Assay for CB2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the human CB2 receptor.
Materials:
-
Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-hCB2 cells).
-
[3H]CP55,940 (radioligand).
-
Test compound (e.g., this compound).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Thaw the cell membranes on ice.
-
Dilute the membranes in binding buffer to a final concentration of 5-10 µg of protein per well.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]CP55,940 (typically at its Kd value), and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled CB1/CB2 agonist (e.g., 10 µM WIN55,212-2).
-
Add the diluted membranes to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Murine Model of Delayed-Type Hypersensitivity (DTH)
Objective: To evaluate the effect of a test compound on T-cell mediated inflammation in vivo.
Materials:
-
BALB/c mice.
-
Antigen (e.g., methylated bovine serum albumin - mBSA).
-
Complete Freund's Adjuvant (CFA).
-
Test compound (e.g., this compound).
-
Vehicle control.
-
Phosphate-buffered saline (PBS).
-
Calipers.
Procedure:
-
Sensitization: On day 0, sensitize mice by subcutaneous injection at the base of the tail with an emulsion of mBSA in CFA.
-
Treatment: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) at a specified time before the challenge (e.g., 1 hour before).
-
Challenge: On day 7, challenge the mice by injecting mBSA in PBS into one hind footpad and PBS alone into the contralateral footpad as a control.
-
Measurement: Measure the thickness of both footpads using calipers at various time points after the challenge (e.g., 24, 48, and 72 hours).
-
Data Analysis: The DTH response is expressed as the difference in footpad thickness between the antigen-challenged and the PBS-injected footpad. Compare the DTH response in the test compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Conclusion
This compound demonstrates high potency and selectivity for the CB2 receptor, translating to significant immunomodulatory effects in preclinical models of inflammation and allergy.[6] When compared to other selective CB2 agonists such as JWH-133, AM1241, and GW405833, this compound exhibits comparable or superior in vitro activity. The choice of a particular CB2 agonist for further development will depend on a comprehensive evaluation of its pharmacokinetic profile, in vivo efficacy in relevant disease models, and safety profile. The experimental protocols and workflows provided in this guide offer a foundation for such comparative studies. The continued investigation of selective CB2 agonists holds considerable promise for the development of novel therapies for a range of immune-mediated diseases.
References
- 1. Cannabinoid receptor 2: Potential role in immunomodulation and neuroinflammation Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 3. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potent immunomodulatory activity of a highly selective cannabinoid CB2 agonist on immune cells from healthy subjects and patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCH-336 | Cannabinoid Receptor | TargetMol [targetmol.com]
- 7. Anti-inflammatory property of the cannabinoid receptor-2-selective agonist JWH-133 in a rodent model of autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CB2 Agonist (AM1241) Improving Effect on Ovalbumin-Induced Asthma in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Signaling Maze: Does SCH 336 Exhibit Biased Agonism at the CB2 Receptor?
A Comparative Guide for Researchers
The cannabinoid type 2 (CB2) receptor, a key component of the endocannabinoid system, has emerged as a promising therapeutic target for a range of conditions, including inflammatory and neuropathic pain, without the psychoactive effects associated with the CB1 receptor. The concept of biased agonism, where a ligand preferentially activates one intracellular signaling pathway over another, has added a new layer of complexity and opportunity to drug discovery. This guide provides a comparative analysis of SCH 336, a potent and selective CB2 agonist, against other well-characterized CB2 receptor ligands to explore the current understanding of its signaling profile and to address the central question: Does this compound exhibit biased agonism?
Currently, there is a notable lack of direct experimental evidence in publicly available literature to definitively characterize this compound as a biased agonist at the CB2 receptor. Its activity has been primarily documented in G protein-dependent signaling pathways. To provide a comprehensive perspective, this guide will compare the known properties of this compound with those of established CB2 receptor modulators—WIN55,212-2, CP55,940, JWH133, and AM630—for which more extensive data on both G protein activation and β-arrestin recruitment are available.
Understanding Biased Agonism at the CB2 Receptor
The CB2 receptor, a G protein-coupled receptor (GPCR), canonically signals through the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, like many GPCRs, the CB2 receptor can also initiate signaling cascades independent of G proteins, most notably through the recruitment of β-arrestin proteins. Biased agonists are ligands that can selectively engage one of these pathways, offering the potential to develop drugs with more refined therapeutic effects and fewer side effects.
Caption: Canonical and non-canonical signaling pathways of the CB2 receptor.
Comparative Analysis of CB2 Receptor Ligands
To contextualize the signaling profile of this compound, it is essential to compare it with other well-studied CB2 ligands. The following tables summarize the available quantitative data for this compound and selected comparators across different in vitro assays.
Table 1: Binding Affinity and G Protein Activation of CB2 Receptor Ligands
| Compound | Binding Affinity (Ki, nM) | G Protein Activation (EC50, nM) |
| This compound | 1.8 [1][2] | 2 (GTPγS) [1][2] |
| WIN55,212-2 | 3.8 | 14.5 (GTPγS) |
| CP55,940 | 0.8 | 5.6 (GTPγS) |
| JWH133 | 3.4[3] | 4.3 (GTPγS) |
| AM630 | 31.2[4][5] | Inverse Agonist[4][5] |
Table 2: Functional Activity in cAMP Inhibition and β-Arrestin Recruitment Assays
| Compound | cAMP Inhibition (EC50, nM) | β-Arrestin Recruitment (EC50, nM) |
| This compound | Data Not Available | Data Not Available |
| WIN55,212-2 | 23 | 63 |
| CP55,940 | 3.2 | 25 |
| JWH133 | 6.8 | 112 |
| AM630 | Inverse Agonist[4][5] | Antagonist |
Note: The data presented are compiled from various sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.
Profiling the Ligands
WIN55,212-2: A well-established, non-selective CB1/CB2 agonist, WIN55,212-2 activates both G protein and β-arrestin pathways. Some studies suggest it may have a slight bias towards G protein signaling over β-arrestin recruitment when compared to other agonists.
CP55,940: Often used as a standard full agonist in cannabinoid research, CP55,940 is considered a relatively balanced agonist, potently activating both G protein-dependent and β-arrestin-dependent pathways.
JWH133: This is a highly selective CB2 receptor agonist.[3] While it is a potent activator of G protein signaling, some studies indicate it is less efficacious at recruiting β-arrestin compared to CP55,940, suggesting a potential bias towards the G protein pathway.[6]
AM630: Primarily classified as a CB2 receptor inverse agonist or antagonist, AM630 blocks or reduces the basal activity of the receptor and competitively inhibits the action of agonists.[4][5] It is a critical tool for differentiating CB2 receptor-mediated effects.
Caption: A typical experimental workflow to determine biased agonism.
Detailed Experimental Protocols
To facilitate further research into the signaling properties of this compound and other CB2 ligands, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the CB2 receptor.
-
Method:
-
Membranes from cells stably expressing the human CB2 receptor are prepared.
-
Membranes are incubated with a fixed concentration of a radiolabeled CB2 ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
-
Objective: To measure the functional activity of a compound on the Gαi/o-mediated inhibition of adenylyl cyclase.
-
Method:
-
Cells expressing the CB2 receptor are seeded in multi-well plates.
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
The reaction is incubated for a specified time at 37°C.
-
Cell lysis is performed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
The EC50 (concentration of agonist producing 50% of the maximal inhibition of forskolin-stimulated cAMP production) and Emax (maximal effect) are determined.
-
β-Arrestin Recruitment Assay
-
Objective: To quantify the recruitment of β-arrestin to the activated CB2 receptor.
-
Method (Bioluminescence Resonance Energy Transfer - BRET):
-
Cells are co-transfected with constructs for the CB2 receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
Cells are plated in multi-well plates and incubated with the luciferase substrate (e.g., coelenterazine h).
-
Varying concentrations of the test compound are added to the wells.
-
The BRET signal, which is the ratio of the light emitted by the acceptor to the light emitted by the donor, is measured over time.
-
The EC50 and Emax for β-arrestin recruitment are determined from the dose-response curve.
-
Conclusion and Future Directions
The question of whether this compound exhibits biased agonism at the CB2 receptor remains unanswered due to a lack of published data on its activity in β-arrestin-mediated signaling pathways. While its potent G protein activation is established, a comprehensive understanding of its signaling profile is crucial for its potential development as a therapeutic agent.
This comparative guide highlights the data gap for this compound in contrast to other well-characterized CB2 ligands. To elucidate the full pharmacological profile of this compound, future studies should focus on:
-
Characterizing its activity in β-arrestin recruitment and receptor internalization assays.
-
Directly comparing its potency and efficacy across G protein and β-arrestin pathways in the same cellular context.
-
Investigating its signaling profile in native cells expressing the CB2 receptor to understand its effects in a more physiological setting.
By undertaking these investigations, the scientific community can determine if this compound is a balanced agonist or if it possesses a biased signaling profile that could be therapeutically advantageous. This knowledge will be instrumental in advancing the development of next-generation CB2 receptor-targeted therapies.
References
- 1. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of SCH 336 and First-Generation CB2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the cannabinoid receptor 2 (CB2) agonist SCH 336 and select first-generation CB2 agonists. The information is intended to assist researchers and drug development professionals in evaluating the potential of these compounds for further investigation.
Introduction to CB2 Agonists
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed on immune cells. Its activation is associated with anti-inflammatory and analgesic effects, making it a promising therapeutic target for a variety of disorders, including chronic pain and inflammatory diseases. Unlike the CB1 receptor, the CB2 receptor is not predominantly expressed in the central nervous system, and its activation is not associated with psychotropic effects. This has driven the development of selective CB2 agonists as potential therapeutic agents.
This guide focuses on this compound, a potent and selective CB2 agonist, and compares its in vivo efficacy with that of several first-generation CB2 agonists: AM1241, GW405833, JWH015, and HU-308.
Comparative In Vivo Efficacy Data
Direct head-to-head in vivo comparative studies between this compound and first-generation CB2 agonists are limited in the publicly available literature. The following tables summarize key in vivo efficacy data from separate studies. It is important to note that variations in experimental models, species, and dosing regimens can significantly influence outcomes.
Table 1: In Vivo Efficacy of this compound in Inflammatory Models
| Compound | Animal Model | Key Findings | Dosing Regimen | Reference |
| This compound | Mouse Delayed-Type Hypersensitivity | Significantly inhibited leukocyte migration.[1] | 0.02-2.0 mg/kg, i.p. | [1] |
| This compound | Mouse Model of Allergic Asthma | Inhibited antigen-induced pulmonary eosinophilia.[1] | Not specified | [1] |
Table 2: In Vivo Efficacy of First-Generation CB2 Agonists in Inflammatory and Pain Models
| Compound | Animal Model | Key Findings | Dosing Regimen | Reference |
| AM1241 | Rat Neuropathic Pain (Spinal Nerve Ligation) | Dose-dependently reversed tactile and thermal hypersensitivity.[2] | 0.3 - 3 mg/kg, i.p. | [2] |
| AM1241 | Rat Inflammatory Pain (Carrageenan) | Reversed thermal hyperalgesia.[3] | 10 mg/kg, i.p. | [3] |
| GW405833 | Rat Acute Inflammation (Carrageenan-induced paw edema) | Reduced paw edema, MPO activity, and pro-inflammatory cytokine levels (TNF-α, IL-1β).[4][5] | 3 mg/kg, i.p. | [4] |
| GW405833 | Mouse Neuropathic and Inflammatory Pain | Dose-dependently reversed mechanical allodynia.[6] | 3, 10, and 30 mg/kg, i.p. | [6] |
| JWH015 | Mouse Chronic Inflammatory Pain (CFA) | Dose-dependently inhibited mechanical and thermal hypersensitivity. | 15-300 µg, subplantar | |
| JWH015 | Diet-Induced Obese Mice | Reduced body weight, food intake, and markers of inflammation.[7][8] | 10 mg/kg, i.p. | [7][8] |
| HU-308 | Mouse Model of Acute Retinal Inflammation | Significantly decreased leukostasis and vascular hyperpermeability.[9] | 5.0 mg/kg/day, i.p. for 1 week | [9] |
| HU-308 | Mouse Model of Arachidonic Acid-Induced Ear Inflammation | Induced significant reduction of ear swelling.[10] | 50 mg/kg, i.p. | [10] |
Table 3: Pharmacokinetic Properties
| Compound | Property | Value | Species | Reference |
| This compound | Oral Activity | Orally active[1] | Not specified | [1] |
| AM1241 | Oral Bioavailability | ~21%[11] | Mouse | [11] |
| GW405833 | Oral Bioavailability | 0%[11] | Rodents | [11] |
| HU-308 | Oral Bioavailability | Poor | Not specified | [12] |
Experimental Protocols
Mouse Delayed-Type Hypersensitivity (DTH) Model
This model is used to assess cell-mediated immunity and the effect of anti-inflammatory compounds.
-
Sensitization: Mice are sensitized by a subcutaneous injection of an antigen (e.g., methylated bovine serum albumin) emulsified in Complete Freund's Adjuvant (CFA).
-
Challenge: Several days after sensitization, the mice are challenged by injecting the antigen into a hind footpad or ear.
-
Measurement: The DTH response is quantified by measuring the swelling of the challenged footpad or ear, typically 24 hours after the challenge. The extent of swelling is an indicator of the inflammatory response.
-
Drug Administration: Test compounds, such as this compound, are typically administered intraperitoneally at various doses before the challenge to evaluate their ability to inhibit the inflammatory response.[1]
Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating the anti-inflammatory activity of new compounds.
-
Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as carrageenan, into the plantar surface of a rat's hind paw induces an inflammatory response characterized by edema (swelling).
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The increase in paw volume is a measure of the inflammatory edema.
-
Drug Administration: Test compounds are administered, often intraperitoneally, at a set time before the carrageenan injection. The reduction in paw edema compared to a vehicle-treated control group indicates the anti-inflammatory efficacy of the compound.[4][5]
Signaling Pathways
CB2 receptors are Gαi-coupled receptors. Upon activation by an agonist, they initiate a signaling cascade that ultimately leads to the modulation of cellular functions, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.
Caption: Simplified CB2 receptor signaling pathway.
Caption: Experimental workflow for the Delayed-Type Hypersensitivity model.
Discussion
This compound demonstrates potent in vivo activity in models of inflammation, consistent with its high affinity and selectivity for the CB2 receptor.[1] Its oral activity presents a significant advantage over some first-generation agonists like GW405833, which has been reported to have poor oral bioavailability.[1][11]
First-generation CB2 agonists, such as AM1241, GW405833, JWH015, and HU-308, have also shown efficacy in a range of in vivo models of pain and inflammation.[2][3][4][5][6][7][8][9][10] However, the lack of direct comparative studies makes it difficult to definitively rank their efficacy relative to this compound. Factors such as differing experimental designs, animal strains, and endpoints must be considered when interpreting these data.
For drug development professionals, the improved pharmacokinetic profile of newer generation agonists like this compound, particularly oral bioavailability, is a critical consideration for clinical translation. Further research involving direct, side-by-side comparisons in standardized in vivo models is necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound relative to first-generation CB2 agonists.
References
- 1. SCH-336 | Cannabinoid Receptor | TargetMol [targetmol.com]
- 2. pnas.org [pnas.org]
- 3. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Obesity Effect of the CB2 Receptor Agonist JWH-015 in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. pnas.org [pnas.org]
- 11. Therapeutic modulation of cannabinoid lipid signaling: metabolic profiling of a novel antinociceptive cannabinoid-2 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validating the Anti-Inflammatory Effects of SCH 336: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of SCH 336, a selective cannabinoid receptor 2 (CB2) inverse agonist, with established anti-inflammatory agents, Dexamethasone and Indomethacin. The data presented is based on established in vitro and in vivo models of inflammation, offering valuable insights for researchers in the field of immunology and drug discovery.
Comparative Efficacy in Preclinical Models
The following tables summarize the anti-inflammatory activity of this compound in comparison to Dexamethasone and Indomethacin in key preclinical models of inflammation.
In Vitro: LPS-Induced Macrophage Inflammation
This model assesses the ability of a compound to suppress the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.
| Compound | Target | Assay | Key Parameter | Result |
| This compound | CB2 Receptor (Inverse Agonist) | LPS-stimulated RAW 264.7 Macrophages | TNF-α Inhibition | Data Not Available |
| Dexamethasone | Glucocorticoid Receptor | LPS-stimulated RAW 264.7 Macrophages | TNF-α Inhibition | IC50: ~3-7 nM[1] |
| Indomethacin | COX-1/COX-2 | LPS-stimulated Macrophages | Prostaglandin E2 (PGE2) Inhibition | Effective inhibition (Specific IC50 varies) |
In Vivo: Carrageenan-Induced Paw Edema
This acute inflammation model evaluates the ability of a compound to reduce swelling (edema) in the paw of a rodent after injection of carrageenan, an inflammatory agent.
| Compound | Administration Route | Key Parameter | Result |
| This compound | - | Paw Edema Inhibition | Reported to be effective[2] (Quantitative data not available) |
| Indomethacin | Oral (p.o.) | Paw Edema Inhibition | ED50: ~3-10 mg/kg[3][4] |
| Dexamethasone | - | Paw Edema Inhibition | Effective inhibition (Quantitative data varies) |
In Vivo: Collagen-Induced Arthritis (CIA)
The CIA model is a well-established animal model of rheumatoid arthritis, used to assess the efficacy of anti-inflammatory and disease-modifying anti-rheumatic drugs.
| Compound | Administration Route | Key Parameter | Result |
| This compound | - | Reduction in Arthritis Score / Paw Swelling | Data Not Available |
| Dexamethasone | Intraperitoneal (i.p.) | Reduction in Arthritis Score and Paw Swelling | Significant reduction at 1 mg/kg[5] |
| Indomethacin | Oral (p.o.) | Reduction in Paw Swelling | Effective at ~2 mg/kg/day[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro: LPS-Induced Inflammation in Macrophages
Objective: To assess the in vitro anti-inflammatory activity of a test compound by measuring its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide, prostaglandins) from macrophages stimulated with LPS.
Cell Line: RAW 264.7 (murine macrophage cell line) or primary bone marrow-derived macrophages (BMDMs).
Protocol:
-
Cell Culture: Culture RAW 264.7 cells or BMDMs in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Plating: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined incubation time (e.g., 4-24 hours) to induce an inflammatory response.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Quantification of Inflammatory Mediators:
-
Cytokines (TNF-α, IL-6): Measure the concentration of cytokines in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO): Determine the level of nitrite, a stable product of NO, in the supernatants using the Griess reagent.
-
Prostaglandin E2 (PGE2): Quantify PGE2 levels using a specific ELISA kit.
-
-
Data Analysis: Calculate the percentage inhibition of each inflammatory mediator by the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition).
In Vivo: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan in rodents.
Animal Model: Male Wistar rats or Swiss albino mice.
Protocol:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound (e.g., this compound), a positive control (e.g., Indomethacin), or a vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of λ-carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the baseline. Determine the percentage inhibition of edema by the test compound compared to the vehicle control group.
In Vivo: Collagen-Induced Arthritis (CIA)
Objective: To assess the therapeutic potential of a test compound in a chronic inflammatory arthritis model that mimics human rheumatoid arthritis.
Animal Model: DBA/1 mice or Wistar rats, which are genetically susceptible to CIA.
Protocol:
-
Collagen Emulsion Preparation: Prepare an emulsion of type II collagen (e.g., bovine or chicken) with Complete Freund's Adjuvant (CFA).
-
Primary Immunization (Day 0): Inject the collagen-CFA emulsion intradermally at the base of the tail of each animal.
-
Booster Immunization (Day 21): Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) at a different site.
-
Arthritis Development: Monitor the animals daily for the onset and severity of arthritis, which typically develops 21-28 days after the primary immunization.
-
Clinical Scoring: Score the severity of arthritis in each paw based on a scale that assesses erythema, swelling, and joint rigidity. The total arthritis score per animal is the sum of the scores for all four paws.
-
Compound Administration: Begin treatment with the test compound (e.g., this compound), a positive control (e.g., Dexamethasone), or a vehicle control after the onset of arthritis (therapeutic protocol) or before immunization (prophylactic protocol).
-
Outcome Measures:
-
Clinical Score: Record the arthritis scores regularly throughout the study.
-
Paw Swelling: Measure the thickness of the hind paws using a caliper.
-
Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, cartilage destruction, and bone erosion.
-
-
Data Analysis: Compare the mean arthritis scores and paw swelling between the treated and control groups to evaluate the efficacy of the test compound.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is crucial for evaluating and developing anti-inflammatory drugs.
This compound: As a CB2 receptor inverse agonist, this compound is proposed to exert its anti-inflammatory effects by modulating the activity of this receptor, which is primarily expressed on immune cells. CB2 receptor signaling has been shown to inhibit the migration of inflammatory cells.[2]
Dexamethasone: This synthetic glucocorticoid acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and modulates gene expression, leading to the suppression of pro-inflammatory genes (e.g., those encoding cytokines and chemokines) and the upregulation of anti-inflammatory genes.[5]
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID), Indomethacin primarily works by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
The following diagrams illustrate the key signaling pathways involved in inflammation and the points of intervention for these compounds.
Figure 1: Simplified NF-κB and MAPK Signaling Pathways in LPS-stimulated Macrophages.
Figure 2: General Experimental Workflows for Anti-Inflammatory Drug Validation.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Acute and chronic anti-inflammatory properties of [2,2-dimethyl-6-(4- chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SCH 336: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential information and step-by-step guidance for the safe disposal of SCH 336 (also known as SCH-225336), a potent and selective CB2 agonist used in research.
This compound, identified by CAS Number 447459-51-0, requires careful handling and disposal due to its bioactive properties.[1] Adherence to institutional and local regulations is paramount. The following procedures are based on general best practices for the disposal of solid research chemicals and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.
Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Safety glasses or goggles: To protect from accidental splashes.
-
Chemical-resistant gloves: To prevent skin contact.
-
Laboratory coat: To protect clothing and skin.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or down the drain.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste materials contaminated with this compound. This includes:
-
Unused or expired solid this compound: The original container with the pure compound.
-
Contaminated lab supplies: Items such as weighing paper, pipette tips, centrifuge tubes, and gloves that have come into direct contact with this compound.
-
Solutions containing this compound: Any prepared solutions of the compound.
Step 2: Packaging of Chemical Waste
Solid Waste:
-
Unused/Expired this compound: Keep the compound in its original, clearly labeled container. Do not mix it with other chemical waste.
-
Contaminated Lab Supplies: Place all solid waste contaminated with this compound into a designated, puncture-resistant, and clearly labeled hazardous waste container.[2] This is often a pail lined with a clear plastic bag.[3]
Liquid Waste:
-
Solutions: Collect all solutions containing this compound in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled as hazardous waste.
Step 3: Labeling of Waste Containers
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound (SCH-225336)".
-
The CAS Number: "447459-51-0".
-
An approximate concentration and volume of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory group.
Step 4: Storage of Chemical Waste
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.[3] Ensure that the containers are kept closed except when adding waste.[4] Store them away from incompatible materials.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[2] Follow their specific procedures for waste collection and documentation.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Rinsing of Empty Containers (Highly Toxic Chemicals) | The first three rinses of a container that held a highly toxic chemical (LD50 < 50mg/kg) must be collected and disposed of as hazardous waste. | [4] |
| Laboratory Waste Storage Limit | Do not store more than 10 gallons of hazardous waste in your laboratory at any given time. | [4] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound are provided in publicly available safety data sheets. The disposal procedure is a standard operational protocol dictated by safety and regulatory compliance rather than an experimental one. The fundamental protocol is to collect the chemical waste in a designated container and have it disposed of by a licensed hazardous waste management company, coordinated through the institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling SCH 336
Essential Safety and Handling Guide for SCH 336
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of this compound, a potent and selective CB2 receptor inverse agonist/agonist. Given the bioactive nature of this compound, stringent adherence to safety protocols is mandatory to mitigate exposure risks. The following procedural guidance is based on best practices for handling potent solid pharmacological compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various handling scenarios.
| Operation | Required Personal Protective Equipment |
| Weighing and preparing solutions of un-solubilized this compound powder | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Respiratory Protection: A properly fitted N95 or higher-rated respirator is essential to prevent inhalation of fine particles. - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-permeable material. |
| Handling of solubilized this compound | - Gloves: Single pair of nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
| Spill Cleanup (Solid) | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Respiratory Protection: A properly fitted N95 or higher-rated respirator. - Lab Coat: Disposable or non-permeable lab coat. |
| Spill Cleanup (Liquid) | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step operational plan is critical to ensure safety.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.
-
Ventilation: Ensure proper functioning of the ventilation system before commencing work.
-
Pre-weighing: If possible, pre-weigh the required amount of this compound in a containment glove box to minimize open handling.
-
Spill Kit: Have a spill kit readily available that is appropriate for chemical powders and solvents.
2. Weighing and Solution Preparation:
-
Don PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Static Control: Use an anti-static gun or ionizer to reduce the risk of powder dispersal due to static electricity.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat within the containment area.
-
Solubilization: Add the solvent to the solid compound in a controlled manner to avoid splashing. Ensure the container is appropriately sized to prevent overflow.
-
Labeling: Immediately and clearly label the container with the compound name, concentration, solvent, date, and your initials.
3. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the generation of aerosols.
-
Careful Handling: When handling solutions, avoid splashing and aerosol generation.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, disposable lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.
2. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean with disposable towels. Dispose of the towels as solid hazardous waste.
-
Glassware: Reusable glassware should be rinsed with a suitable solvent to remove any residual compound. The rinsate should be collected as hazardous liquid waste. Subsequently, wash the glassware with soap and water.
3. Waste Pickup:
-
Follow your institution's guidelines for the storage and pickup of hazardous chemical waste. Ensure all waste containers are properly sealed and labeled before collection.
Workflow for Handling and Disposal of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
